3-Oxo Atorvastatin tert-Butyl Ester
Description
Properties
IUPAC Name |
tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLKFSRLPMJPO-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of 3-Oxo Atorvastatin tert-Butyl Ester in Chiral Side-Chain Assembly
An In-Depth Technical Guide to the Role of 3-Oxo Atorvastatin tert-Butyl Ester in Atorvastatin Synthesis.
Executive Summary
In the complex total synthesis of Atorvastatin Calcium (Lipitor®), the construction of the chiral 3,5-dihydroxyheptanoic acid side chain is the defining challenge that dictates the drug's biological efficacy.[1][2] 3-Oxo Atorvastatin tert-Butyl Ester (CAS: 134394-98-2) serves as the critical prochiral intermediate in the convergent synthesis pathway.[2]
This molecule acts as the substrate for the stereoselective reduction that establishes the syn-1,3-diol pharmacophore.[1][2] Its role is dual-faceted: it is the primary checkpoint for stereochemical integrity and a potential process impurity that must be rigorously controlled.[1][2] This guide details the synthesis, mechanistic transformation, and quality control parameters of this essential intermediate.[1]
Chemical Identity & Structural Significance
The molecule, formally tert-butyl (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoate , represents the "oxidized" precursor to the final drug substance's side chain.[2]
| Parameter | Technical Detail |
| Common Name | 3-Oxo Atorvastatin tert-Butyl Ester |
| CAS Number | 134394-98-2 |
| Molecular Formula | C₃₇H₄₁FN₂O₅ |
| Molecular Weight | 612.75 g/mol |
| Key Functional Groups | [1][2][3][4][5][6][7][8][9][10] • β-Keto Ester: The reactive center for stereoselective reduction.[2]• C5-Hydroxyl (R-config): The internal directing group for chelation.[2]• tert-Butyl Ester: Acid-labile protecting group preventing premature lactonization.[1][2] |
| Role | Stereochemical Anchor: The pre-existing chirality at C5 directs the hydride attack at C3 to form the (3R,5R) stereocenter.[1] |
Synthesis of the 3-Oxo Intermediate
In convergent industrial routes (such as the modified Paal-Knorr or linear chain extension strategies), the 3-Oxo intermediate is synthesized via a Claisen-type condensation or an Aldol-like chain extension .[2]
The Chain Extension Protocol
The synthesis typically begins with the Atorvastatin Aldehyde (a pyrrole-containing intermediate) reacting with the enolate of tert-butyl acetoacetate .[1][2]
Reaction Logic:
-
Deprotonation: Tert-butyl acetoacetate is treated with a strong base (e.g., NaH or LDA) in THF at low temperature (-40°C to 0°C) to generate the dianion.[1][2]
-
Condensation: The dianion attacks the aldehyde carbonyl of the pyrrole fragment.[1]
-
Workup: Acidic quench yields the 5-hydroxy-3-oxo skeleton.[1][2]
Critical Process Parameter (CPP): The temperature must be strictly controlled to prevent polymerization of the acetoacetate or elimination of the resulting hydroxyl group (which would form the α,β-unsaturated impurity).
The Critical Transformation: Stereoselective Reduction
The defining function of the 3-Oxo Atorvastatin tert-Butyl Ester is its conversion to the (3R,5R)-dihydroxy ester.[2] This is not a simple reduction; it requires 1,3-syn diastereoselectivity .[1][2]
Mechanistic Pathway (Narasaka-Prasad Reduction)
Standard reduction with NaBH₄ would yield a racemic mixture of syn and anti diols.[1][2] To achieve high diastereomeric excess (de > 98%), a chelating agent is employed.[1][2]
-
Reagents: Diethylmethoxyborane (Et₂BOMe) or Triethylborane (Et₃B) + Sodium Borohydride (NaBH₄).[1][2]
-
Mechanism:
-
The boron reagent coordinates with both the C5-hydroxyl oxygen and the C3-carbonyl oxygen of the 3-Oxo intermediate.[1][2]
-
This forms a rigid six-membered cyclic transition state (half-chair conformation).[1][2]
-
Hydride (from NaBH₄) attacks the ketone from the less hindered face (intermolecularly), dictated by the fixed geometry of the boron chelate.[1]
-
Experimental Protocol
-
Step 1 (Chelation): Dissolve 3-Oxo Atorvastatin tert-Butyl Ester in dry THF/Methanol (4:1).[1][2] Cool to -78°C .[1][2] Add Et₂BOMe (1.1 eq) and stir for 30 min to ensure complexation.
-
Step 2 (Reduction): Add NaBH₄ (1.2 eq) portion-wise. Maintain temperature below -70°C.
-
Step 3 (Quench): Add acetic acid or peroxide to break the boron complex.[1][2]
-
Step 4 (Purification): Crystallization to remove any trace anti-isomer.[1][2]
Quality Control & Impurity Management
In the context of drug development, the 3-Oxo intermediate is also a monitored impurity.[1][2] Incomplete reduction or oxidation of the final product can lead to its presence in the API.[1]
| Impurity Type | Origin | Control Strategy |
| Unreacted 3-Oxo | Incomplete reduction step.[1][2] | Monitor via HPLC (detects ketone UV absorbance).[1][2] Limit < 0.15%. |
| Anti-Isomer | Poor chelation control (temp > -70°C).[1][2] | Control cooling rates; ensure stoichiometry of Et₂BOMe. |
| Elimination Product | Acid/Base catalyzed dehydration of the 3-Oxo.[1][2] | Maintain pH neutrality during workup.[1][2] |
Analytical Marker: The 3-Oxo intermediate has a distinct UV absorption profile compared to the diol due to the conjugation of the ketone with the ester (if enolized) or simply the n-π* transition.[2] It elutes differently on C18 RP-HPLC columns.
Conclusion
3-Oxo Atorvastatin tert-Butyl Ester is the linchpin of the atorvastatin side-chain synthesis.[1][2] It bridges the gap between the achiral building blocks and the stereochemically complex final drug.[1] Its successful synthesis and subsequent chelation-controlled reduction are the primary determinants of the yield and optical purity of the final Atorvastatin Calcium API.[1][2]
References
-
Pfizer Inc. "Process for the preparation of atorvastatin and intermediates."[1][2] U.S. Patent 7,812,179.[1][2] Accessed via Google Patents.[1][2] Link
-
Klivon. "3-Oxo Atorvastatin tert-Butyl Ester | CAS Number 134394-98-2."[1][2][8] Analytical Standards. Link
-
BenchChem. "An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester."[1][2] BenchChem Technical Guides. Link[1][2]
-
BOC Sciences. "Atorvastatin and Impurities: Mechanism and Synthesis."[1][2] BOC Sciences Whitepaper.
-
National Institutes of Health (NIH). "[18F]Atorvastatin: synthesis of a potential molecular imaging tool."[1][2] PMC7158921.[1][2] Link
Sources
- 1. 3-Oxo Atorvastatin tert-Butyl Ester | CAS Number 134394-98-2 [klivon.com]
- 2. Atorvastatin Impurity 76 | CAS Number 1099474-28-8 [klivon.com]
- 3. veeprho.com [veeprho.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. WO2008103016A1 - Atorvastatin intermediates and method for producing the same - Google Patents [patents.google.com]
- 7. US7812179B2 - Process for the preparation of atorvastatin and intermediates - Google Patents [patents.google.com]
- 8. Page 06376 (Chemical) [advtechind.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Oxo Atorvastatin tert-Butyl Ester, CasNo.134394-98-2 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
Chemical structure and properties of 3-Oxo Atorvastatin tert-Butyl Ester.
Critical Process Intermediate & Impurity Profile
Part 1: Executive Summary & Chemical Identity
3-Oxo Atorvastatin tert-Butyl Ester is a pivotal synthetic intermediate and a critical process-related impurity in the manufacturing of Atorvastatin Calcium (Lipitor). Chemically, it represents the "beta-keto" precursor stage before the final stereoselective reduction that establishes the characteristic 3,5-diol pharmacophore of the statin class.
In the context of drug development and Quality Control (QC), this molecule serves two distinct roles:
-
Synthetic Precursor: It is the substrate for the enantioselective reduction (often using borohydride reagents or biocatalysis) to generate the chiral centers at C3 and C5.
-
Process Impurity: Its presence in the final API indicates incomplete reduction or re-oxidation, making it a Critical Quality Attribute (CQA) that must be monitored via HPLC.
Chemical Profile Table[1][2][3][4]
| Attribute | Detail |
| Common Name | 3-Oxo Atorvastatin tert-Butyl Ester |
| Systematic Name | tert-Butyl (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoate |
| CAS Number | 134394-98-2 (Variant dependent; often referenced as the 3-keto intermediate) |
| Molecular Formula | C37H39FN2O5 |
| Molecular Weight | ~610.7 g/mol |
| Key Functional Groups | Pyrrole core, tert-butyl ester, Beta-keto (C3), Hydroxyl (C5) |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate, DCM; Insoluble in Water |
Part 2: Synthesis & Formation Mechanism
The formation of 3-Oxo Atorvastatin tert-Butyl Ester typically occurs via a chain extension reaction involving the "Atorvastatin Aldehyde" (a pyrrole derivative) and a tert-butyl acetoacetate equivalent. This is a classic aldol-type condensation followed by specific manipulation to secure the 5-hydroxy-3-oxo motif.
The "3-Oxo" Pathway
Unlike the convergent Paal-Knorr synthesis (which often uses a pre-formed 3,5-protected side chain), the linear synthesis route builds the side chain sequentially.
-
Aldol Condensation: The pyrrole aldehyde reacts with the dianion of tert-butyl acetoacetate.
-
Formation of 3-Oxo: This yields the 5-hydroxy-3-oxo intermediate (the topic of this guide).
-
Stereoselective Reduction: This intermediate is subjected to stereoselective reduction (e.g., utilizing diethylmethoxyborane/NaBH4) to convert the C3 ketone into a hydroxyl group, yielding the syn-1,3-diol (Atorvastatin tert-Butyl Ester).
Failure Mode (Impurity Generation): If the reduction step is incomplete, or if the reducing agent is quenched prematurely, the 3-Oxo species remains as a contaminant.
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the position of the 3-Oxo intermediate within the synthetic lifecycle.
Caption: Workflow showing the 3-Oxo ester as the critical precursor to the chiral diol. Red node indicates the topic molecule.
Part 3: Analytical Characterization (Protocol)
Detecting the 3-Oxo impurity requires a robust HPLC method capable of resolving the ketone (3-Oxo) from the diol (Parent Ester). The ketone is generally less polar than the diol due to the loss of a hydrogen bond donor, resulting in a distinct retention time.
1. High-Performance Liquid Chromatography (HPLC) Protocol
This method relies on a C18 stationary phase with a gradient elution to separate the lipophilic tert-butyl esters.
Method Parameters:
-
Column: L1 (C18), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).
-
Column Temp: 35°C.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV @ 244 nm (Absorption max of the pyrrole core).
-
Injection Vol: 20 µL.
Mobile Phase Configuration:
-
Mobile Phase A: 0.05M Ammonium Acetate buffer (pH 4.0 with Acetic Acid) : Acetonitrile (60:40).
-
Mobile Phase B: Acetonitrile : THF (90:10).
Gradient Table:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 100 | 0 | Equilibration |
| 20.0 | 100 | 0 | Isocratic Hold |
| 35.0 | 40 | 60 | Linear Gradient |
| 45.0 | 40 | 60 | Elution of Lipophilic Impurities |
| 50.0 | 100 | 0 | Re-equilibration |
Why this works: The 3-Oxo ester is significantly more hydrophobic than the free acid Atorvastatin and slightly less polar than the fully reduced diol ester due to the carbonyl dipole. The gradient to high organic (Phase B) ensures elution of these late-eluting ester intermediates.
2. Mass Spectrometry (LC-MS) Identification
When characterizing this impurity in R&D, MS confirmation is required.
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]+ approx 611.3 (Calculated).
-
Key Fragmentation:
-
Loss of tert-butyl group (-56 Da).
-
Cleavage of the pyrrole side chain.
-
Differentiation: The 3-Oxo species will show a mass deficit of 2 Da relative to the Atorvastatin tert-Butyl Ester (Diol) due to the oxidation of the C-OH to C=O.
-
Part 4: Handling & Stability Guidelines
-
Storage: Store at -20°C under Argon or Nitrogen. The beta-hydroxy ketone moiety can undergo retro-aldol degradation or elimination (dehydration) to form alpha,beta-unsaturated enones if exposed to heat or basic conditions.
-
Solvent Compatibility:
-
Recommended: Dichloromethane (DCM), Ethyl Acetate (for extraction).
-
Avoid: Protic solvents with strong bases (risk of ester hydrolysis or retro-aldol).
-
-
Safety: Standard PPE for potent pharmaceutical intermediates. Assume pharmacological activity similar to the parent statin until proven otherwise.
Part 5: References
-
Pfizer Inc. (1991). Process for the preparation of (R-(R,R))-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrole-1-heptanoic acid. US Patent 5,003,080. Link
-
Ramesha, B., et al. (2013).[5] "Development and Validation of a Stability-Indicating Gradient RP-UHPLC Method for the Determination of Impurities in Atorvastatin Drug Substance." Journal of Liquid Chromatography & Related Technologies, 37(3), 275–297.[5] Link
-
Baumann, K. L., et al. (1992). "The convergent synthesis of CI-981, an optically active, highly potent, tissue selective inhibitor of HMG-CoA reductase." Tetrahedron Letters, 33(17), 2283-2284. Link
-
United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Organic Impurities. (Refer to current USP-NF for official impurity limits). Link
Sources
- 1. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
- 2. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]
- 3. allmpus.com [allmpus.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
3-Oxo Atorvastatin tert-Butyl Ester as a pharmaceutical impurity in atorvastatin.
An In-depth Technical Guide to 3-Oxo Atorvastatin tert-Butyl Ester: A Pharmaceutical Impurity
Foreword
In the landscape of synthetic pharmaceuticals, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of patient safety and therapeutic efficacy. The journey of a drug molecule from synthesis to a finished dosage form is complex, often leading to the co-generation of structurally similar compounds known as impurities. Atorvastatin, a leading synthetic lipid-lowering agent, is no exception.[1][2] This guide provides a detailed examination of a specific process-related impurity, 3-Oxo Atorvastatin tert-Butyl Ester , from the perspective of a Senior Application Scientist. We will dissect its origin, the analytical strategies for its detection and quantification, and the control measures mandated by a robust quality framework, thereby offering field-proven insights for researchers and drug development professionals.
The Significance of Impurity Profiling in Atorvastatin
Atorvastatin functions as a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][3] Its widespread use in managing hypercholesterolemia underscores the need for stringent quality control.[4][5] Pharmaceutical impurities, even at trace levels, can possess their own pharmacological or toxicological properties, potentially compromising the safety and efficacy of the final drug product.[4]
Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines for the control of impurities.[6][7] These impurities are broadly classified as organic, inorganic, and residual solvents.[6] Organic impurities are often the most challenging, as they can be process-related (arising from the synthetic route) or degradation products formed during storage.[4] A thorough understanding and control of these impurities are not just a regulatory requirement but a scientific necessity.
Unveiling 3-Oxo Atorvastatin tert-Butyl Ester
Among the constellation of potential impurities in Atorvastatin synthesis, 3-Oxo Atorvastatin tert-Butyl Ester stands out as a critical process-related impurity. It is structurally derived from a key intermediate used in several synthetic routes for Atorvastatin.
Chemical Profile
A precise understanding of an impurity's chemical identity is the first step in its control. The key identifiers for 3-Oxo Atorvastatin tert-Butyl Ester are summarized below.
| Identifier | Value | Source(s) |
| Chemical Name | tert-butyl (3R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3-hydroxy-5-oxoheptanoate | |
| CAS Number | 134394-98-2 | [8][9] |
| Molecular Formula | C₃₇H₄₁FN₂O₅ | [8] |
| Molecular Weight | 612.75 g/mol | [8] |
Note: There can be variations in IUPAC naming conventions. The provided name is descriptive of the structure.
Genesis of the Impurity: A Mechanistic Perspective
The formation of 3-Oxo Atorvastatin tert-Butyl Ester is intrinsically linked to the Atorvastatin synthesis pathway that utilizes Atorvastatin tert-Butyl Ester (CAS: 134395-00-9) as a penultimate intermediate.[10][11] This intermediate contains the complete carbon skeleton of Atorvastatin but with a tert-butyl ester protecting the carboxylic acid. The final step in such a synthesis is the hydrolysis of this ester group.
The "3-Oxo" designation indicates an oxidation of the hydroxyl group at the C-3 position of the heptanoate side chain of this intermediate. This transformation from a secondary alcohol to a ketone can occur due to several factors:
-
Oxidizing Agents: Incomplete control of reagents or the presence of residual oxidizing agents from previous synthetic steps.
-
Process Conditions: Exposure to elevated temperatures or atmospheric oxygen under non-inert conditions during the synthesis or work-up of the tert-butyl ester intermediate.
The causality is clear: if the 3-hydroxyl group on the side chain of the tert-butyl ester intermediate is oxidized, subsequent hydrolysis will lead to the formation of 3-Oxo Atorvastatin in the final API. Therefore, controlling the formation of 3-Oxo Atorvastatin tert-Butyl Ester is a proactive measure to ensure the purity of the final Atorvastatin drug substance.
Analytical Strategy: Detection, Quantification, and Validation
The control of any impurity hinges on the ability to reliably detect and quantify it. For Atorvastatin and its related substances, liquid chromatography is the undisputed analytical cornerstone.[2][5]
The Primacy of High-Performance Liquid Chromatography (HPLC)
A well-developed, stability-indicating HPLC method is the gold standard for impurity profiling. The "stability-indicating" aspect is critical; it means the method can separate the main component from its potential degradation products and process-related impurities, ensuring that the reported purity is accurate.[3][12]
Expert Insight: The choice of a stationary phase is paramount. While standard C18 columns are widely used, columns with alternative selectivities, such as Phenyl-Hexyl or polar-embedded phases (e.g., Zorbax Bonus-RP), can provide superior resolution for closely eluting impurities, which is often the case with structurally similar molecules like Atorvastatin and its analogues.[3][4] Method development should always explore multiple column chemistries to ensure baseline separation for all known impurities.
A Self-Validating Experimental Protocol: Stability-Indicating RP-HPLC
The trustworthiness of an analytical method is established through rigorous validation according to ICH Q2(R1) guidelines. A typical validated method for Atorvastatin impurity profiling is detailed below.
Objective: To separate and quantify 3-Oxo Atorvastatin tert-Butyl Ester and other related substances from the Atorvastatin API.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale / Expertise |
| Column | Zorbax Bonus-RP (4.6 x 150 mm, 3.5 µm) or equivalent | Provides a unique selectivity that can enhance the resolution between the API and its closely related impurities.[3] |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 4.1 | Buffered mobile phase controls the ionization state of acidic/basic analytes, leading to consistent retention times and peak shapes.[13] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Elution Mode | Gradient | Necessary to elute a wide range of compounds with different polarities within a reasonable timeframe, from polar degradation products to less polar impurities.[3][14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[3] |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times and can improve peak shape.[4] |
| Detection | UV at 245 nm | Atorvastatin and its related impurities, which share the same chromophore, exhibit significant absorbance at this wavelength.[3] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity with the risk of column overloading. |
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the Atorvastatin Reference Standard (RS).
-
Prepare a stock solution of the 3-Oxo Atorvastatin tert-Butyl Ester Certified Reference Material (CRM).
-
Create a system suitability solution (SSS) containing both the Atorvastatin RS and key impurities (including the title compound) at a concentration relevant to the specification limit (e.g., 0.1%).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Atorvastatin API sample in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a known concentration.
-
-
Chromatographic Run & System Suitability:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the SSS. Verify that the system meets pre-defined criteria:
-
Resolution: The resolution between Atorvastatin and the closest eluting impurity must be >1.5.[15] This is a non-negotiable check to ensure the method's separating power.
-
Tailing Factor: The peak for Atorvastatin should have a tailing factor ≤ 2.0, indicating good peak symmetry.
-
Reproducibility: Multiple injections of the same standard should show a relative standard deviation (RSD) of <2.0% for peak area and retention time.
-
-
-
Analysis:
-
Inject the sample solution.
-
Identify the impurity peaks by comparing their retention times to those of the reference standards.
-
Quantify the impurities using the area of the reference standard peak, assuming a relative response factor (RRF) of 1.0 unless a specific RRF has been experimentally determined.
-
The Power of Mass Detection (LC-MS)
While HPLC-UV is excellent for quantification, it cannot definitively identify unknown peaks. This is where mass spectrometry (MS) becomes indispensable. Coupling the HPLC system to a mass detector (LC-MS) provides molecular weight data for each eluting peak, allowing for the confident identification of impurities and the characterization of novel degradation products.[4][7][16] This hyphenated technique is crucial during forced degradation studies and for investigating out-of-specification results.
Regulatory Framework and Control Strategies
The presence of any impurity must be controlled within acceptable limits, which are defined by regulatory guidelines and pharmacopeial monographs.
Adherence to ICH and Pharmacopeial Standards
The ICH Q3A(R2) guideline provides a framework for establishing acceptance criteria for impurities.[7] The identification threshold for impurities is often set at 0.10% for drugs with a maximum daily dose of ≤ 2g, like Atorvastatin.[4] This means any impurity at or above this level must be identified. Pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide official monographs that list known impurities and their acceptance criteria for the drug substance.[6][15][17]
Control Through Process Optimization (QbD)
The most effective strategy for controlling a process-related impurity is to prevent its formation. This is a core principle of Quality by Design (QbD).[18] For 3-Oxo Atorvastatin tert-Butyl Ester, control strategies would involve:
-
Inert Reaction Conditions: Ensuring that the synthesis steps involving the Atorvastatin tert-Butyl Ester intermediate are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoiding excessive temperatures that could accelerate oxidative side reactions.
-
Purification: Implementing robust purification steps (e.g., recrystallization) for the intermediate to remove any 3-Oxo impurity before the final hydrolysis step.
By understanding the impurity's formation mechanism, the synthetic process can be optimized to consistently produce a high-purity API where 3-Oxo Atorvastatin tert-Butyl Ester is either absent or well below the reporting threshold.
Conclusion
3-Oxo Atorvastatin tert-Butyl Ester serves as a quintessential example of a process-related impurity whose control is vital for the quality of the final Atorvastatin API. A comprehensive approach, grounded in a deep understanding of synthetic organic chemistry and advanced analytical science, is required for its management. This involves elucidating its formation pathway to enable process optimization (QbD), developing and validating robust, stability-indicating HPLC methods for its quantification, and confirming its identity with mass spectrometry. By integrating these expert-driven strategies, pharmaceutical scientists can ensure that the Atorvastatin reaching patients is of the highest purity, safety, and quality, fulfilling both regulatory expectations and the fundamental promise of medicine.
References
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Forced degradation study of statins: a review - SciSpace. (2018). SciSpace. [Link]
-
Review on Forced Degradation Study of Statins - Asian Journal of Pharmaceutical Analysis. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering. (2018). Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Atorvastatin-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
-
atorvastatin impurity - Reference Standards catalogue - British Pharmacopoeia. (n.d.). British Pharmacopoeia. [Link]
-
Atorvastatin and it's Impurities: An Overview - Veeprho. (2022). Veeprho. [Link]
-
Quality Control in the Synthesis of Atorvastatin Calcium - Pharmaceutical Networking. (n.d.). Pharmaceutical Networking. [Link]
-
Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification - Waters Corporation. (n.d.). Waters Corporation. [Link]
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Pharmaceutical impurities: Combatting pharma's elusive threat | Article | Chemistry World. (2020). Chemistry World. [Link]
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Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry - ResearchGate. (n.d.). ResearchGate. [Link]
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Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. (2025). Preprints.org. [Link]
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Atorvastatin Calcium Tablets Type of Posting Notice of Intent to Revise Posting Date 26-May-2023 Targeted Official Date To Be De - USP-NF. (2023). USP-NF. [Link]
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Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120 - Agilent. (2019). Agilent. [Link]
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(3s,5s)-atorvastatin tert-butyl ester - Allmpus - Research and Development. (n.d.). Allmpus. [Link]
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Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using Accuracy Profile Approach | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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Atorvastatin Calcium Tablets, 80 mg (base) - accessdata.fda.gov. (2012). U.S. Food and Drug Administration. [Link]
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Synthesis of Some Impurities and/or Degradation Products of Atorvastatin - ResearchGate. (2025). ResearchGate. [Link]
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Various analytical methods for analysis of atorvastatin: A review - ResearchGate. (n.d.). ResearchGate. [Link]
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Various analytical methods for analysis of atorvastatin: A review. (2019). International Journal of Applied Pharmaceutics. [Link]
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(PDF) Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2023). ResearchGate. [Link]
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Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
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Atorvastatin tert-butyl ester | C37H43FN2O5 | CID 11238911 - PubChem. (n.d.). PubChem. [Link]
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5-Oxo Atorvastatin tert-Butyl Ester | CAS 2208275-94-7 - Veeprho. (n.d.). Veeprho. [Link]
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Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - Li. (n.d.). Bentham Science. [Link]
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A Technical Guide to the Preliminary Biological Investigation of Atorvastatin Impurities
Preamble: The Imperative of Purity in Statin Therapy
Atorvastatin, a cornerstone in the management of hypercholesterolemia, functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][][3] Its profound impact on reducing cardiovascular morbidity and mortality is undisputed. However, the efficacy and safety of any pharmaceutical agent are inextricably linked to its purity. The synthesis and storage of a complex molecule like atorvastatin can invariably lead to the formation of impurities—structurally related variants that are not the active pharmaceutical ingredient (API).[4][5] These entities, arising from manufacturing processes or degradation, are not inert passengers; they possess the potential to alter the drug's therapeutic window, introduce toxicity, or even exhibit unintended pharmacological activity.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a preliminary, yet rigorous, investigation into the biological activity of atorvastatin impurities. Moving beyond a simple checklist of procedures, we delve into the causality behind experimental choices, grounding our protocols in established pharmacological principles and regulatory expectations. Our objective is to equip scientific teams with a logical, self-validating workflow to de-risk drug candidates and ensure the safety and efficacy of the final drug product.
The Regulatory and Analytical Landscape
A robust investigation begins with an understanding of the regulatory framework that governs pharmaceutical impurities. The International Council for Harmonisation (ICH) provides the global standard, with guidelines Q3A(R2) and Q3B(R2) serving as the primary documents for impurities in new drug substances and products, respectively.[8][9][10]
These guidelines establish critical thresholds that dictate the level of scrutiny an impurity must undergo:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[8][11]
-
Identification Threshold: The level above which the chemical structure of an impurity must be determined.[8][11]
-
Qualification Threshold: The level at which an impurity's biological safety must be established through appropriate toxicological data.[8][11][12]
Impurities in atorvastatin can be broadly categorized as process-related (e.g., starting materials, by-products from incomplete reactions) or degradation products (formed by hydrolysis, oxidation, or photolysis).[4][13][14] Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the workhorses for detecting, quantifying, and providing initial structural information on these compounds.[15][16][17]
Atorvastatin's Metabolic Fate: A Blueprint for Investigation
To intelligently probe the activity of an impurity, one must first understand the parent drug's mechanism and metabolic journey. Atorvastatin is administered as an active hydroxy acid.[18] Its primary metabolism occurs in the liver, orchestrated mainly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][19][20] This process generates two primary active metabolites, ortho- and para-hydroxyatorvastatin, which contribute significantly (approximately 70%) to the overall HMG-CoA reductase inhibitory activity in circulation.[19][21] Atorvastatin also exists in equilibrium with an inactive lactone form.[][21] Furthermore, its uptake into hepatocytes is mediated by transporters like OATP1B1.[18][21]
This metabolic profile is critical because an impurity might:
-
Inhibit HMG-CoA reductase itself.
-
Interfere with the metabolic activation or inactivation of atorvastatin.
-
Inhibit or induce CYP3A4, creating drug-drug interaction risks.
-
Compete for hepatic uptake transporters.
A preliminary investigation should, therefore, prioritize the most direct biological effect: interaction with the primary target (HMG-CoA reductase) and general cellular toxicity.
Figure 1: Simplified Atorvastatin Metabolic and Action Pathway.
A Step-by-Step Framework for Biological Screening
A logical, phased approach is essential to efficiently screen impurities for biological activity. The workflow prioritizes safety (cytotoxicity) before assessing pharmacological effect, ensuring that resources are focused on impurities that are most likely to pose a risk.
Figure 2: Experimental Workflow for Impurity Biological Screening.
Step 1: Sourcing and Characterization of Impurity Standards
Causality: All biological testing relies on the purity of the test article. Using a well-characterized impurity standard is non-negotiable for generating reliable and reproducible data. These standards can be obtained either through preparative HPLC isolation from force-degraded samples or, more ideally, via targeted chemical synthesis, which typically yields larger quantities and higher purity.[14][22][23]
Step 2: In Vitro Cytotoxicity Assessment
Causality: The first biological question to answer is whether an impurity is overtly toxic to cells. This "safety-first" approach quickly flags compounds that could pose a direct risk, irrespective of their pharmacological activity. A variety of assays can be used, with the MTT assay being a common, robust, and cost-effective choice for assessing metabolic activity as a proxy for cell viability.[24][25][26]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant cell line (e.g., HepG2, a human liver carcinoma cell line) in appropriate medium until approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of atorvastatin and the impurity in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot % Viability against compound concentration and determine the CC₅₀ (concentration causing 50% cytotoxicity) using non-linear regression analysis.
-
Step 3: Primary Pharmacological Activity Assessment
Causality: If an impurity is not cytotoxic at relevant concentrations, the next logical step is to determine if it retains the primary pharmacological activity of the parent drug. For atorvastatin, this means assessing its ability to inhibit HMG-CoA reductase. A common method is a spectrophotometric assay that measures the rate of NADPH consumption, which is directly proportional to enzyme activity.[27]
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
This protocol is based on commercially available kits, which provide a standardized and reliable method.[28][29]
-
Reagent Preparation:
-
Prepare assay buffer, reconstitute the HMG-CoA reductase enzyme, NADPH, and the substrate (HMG-CoA) according to the kit manufacturer's instructions. Keep the enzyme on ice.
-
Prepare stock solutions of atorvastatin (positive control inhibitor) and the test impurity in a suitable solvent. Perform serial dilutions to create a range of test concentrations.
-
-
Assay Setup (96-well UV-transparent plate):
-
Background Control Wells: Add assay buffer and substrate.
-
Positive Control (No Inhibition) Wells: Add assay buffer, enzyme, NADPH, and substrate.
-
Inhibitor Control Wells: Add assay buffer, enzyme, NADPH, substrate, and a known concentration of atorvastatin.
-
Test Impurity Wells: Add assay buffer, enzyme, NADPH, substrate, and varying concentrations of the impurity.
-
Adjust the final volume in all wells to be equal (e.g., 200 µL) with assay buffer.
-
-
Kinetic Measurement:
-
Pre-warm the plate to 37°C.
-
The reaction is typically initiated by the addition of the HMG-CoA substrate or the enzyme.
-
Immediately place the plate in a spectrophotometer capable of kinetic measurements.
-
Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-15 minutes. The rate of decrease is proportional to NADPH consumption and, therefore, enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the background control from all other wells.
-
Calculate the percent inhibition for each impurity concentration: (% Inhibition) = [1 - (Rate_impurity / Rate_no_inhibition)] * 100.
-
Plot % Inhibition against the logarithm of the impurity concentration and determine the IC₅₀ (concentration causing 50% inhibition) using non-linear regression.
-
Data Synthesis and Interpretation
The power of this workflow lies in the combined interpretation of cytotoxicity and pharmacological data. The results should be summarized clearly to facilitate a risk-based assessment.
Table 1: Hypothetical Biological Activity Data for Atorvastatin and Its Impurities
| Compound | Cytotoxicity (CC₅₀, µM) | HMG-CoA Reductase Inhibition (IC₅₀, µM) |
| Atorvastatin | >100 | 0.008 |
| Impurity X (Process) | >100 | 5.2 |
| Impurity Y (Degradant) | 15 | >50 |
| Impurity Z (Isomer) | >100 | 0.050 |
Interpretation of Potential Outcomes:
-
Impurity X (Low Activity, Non-Toxic): This impurity shows significantly weaker inhibition of HMG-CoA reductase (>600-fold less potent than atorvastatin) and no cytotoxicity in the tested range. It is likely of low biological concern and can be controlled within standard ICH limits.
-
Impurity Y (Toxic, Inactive): This impurity is pharmacologically inactive but demonstrates significant cytotoxicity. This is a major safety concern. Its presence in the drug product must be strictly limited to levels well below its toxic threshold, and further toxicological investigation would be required for qualification.
-
Impurity Z (Active, Non-Toxic): This impurity retains substantial pharmacological activity, though it is less potent than the parent drug. While not directly toxic, it could contribute to the overall pharmacological effect in an uncontrolled manner. It is considered a "non-API active" and must be specifically controlled in the final product specification.
Conclusion and Future Directions
This guide outlines a foundational, logic-driven approach to the preliminary biological characterization of atorvastatin impurities. By integrating cytotoxicity and primary pharmacology assays, drug development teams can efficiently classify impurities based on their potential risk profile. This initial data is crucial for guiding further decisions, such as the need for more extensive toxicological studies, setting appropriate specifications for the drug substance and product, and optimizing the synthetic or formulation process to minimize the formation of high-risk impurities. This structured investigation is not merely a regulatory hurdle but a fundamental exercise in scientific due diligence, ultimately safeguarding patient health and ensuring the consistent quality of life-saving medications.
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Valme, S., et al. (n.d.). Rapid reverse phase-HPLC assay of HMG-CoA reductase activity. PMC. [Link]
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PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. [Link]
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Medical News. (2019, September 19). Atorvastatin Uses, Interactions & Side Effects. [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. [Link]
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Desai, R., et al. (2019, September 25). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Veeprho. (2022, September 9). Atorvastatin and it's Impurities: An Overview. [Link]
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Journal of AOAC INTERNATIONAL. (2024, October 15). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. [Link]
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Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. [Link]
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Pharmaceutical Networking. (n.d.). Quality Control in the Synthesis of Atorvastatin Calcium. [Link]
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Separation Science. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]
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Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications. [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Farmacia Journal. (2011, April 6). ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. [Link]
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ACS Publications. (2019, February 7). Atorvastatin (Lipitor) by MCR. [Link]
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Springer. (n.d.). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. [Link]
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Rasayan Journal of Chemistry. (n.d.). ANALYZING THREE GENOTOXIC IMPURITIES OF ATORVASTATIN CALCIUM EMPLOYING GC-MS SINGLE QUAD DETECTOR WITH ELECTRON IMPACT TECHNOLOG. [Link]
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PMC. (n.d.). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. [Link]
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A Comprehensive Guide to the Physicochemical Characterization of 3-Oxo Atorvastatin tert-Butyl Ester
Foreword: The Analytical Imperative for Process-Related Impurities
In the landscape of pharmaceutical development, the rigorous characterization of any active pharmaceutical ingredient (API) is paramount. This scrutiny extends with equal, if not greater, intensity to its impurities. 3-Oxo Atorvastatin tert-Butyl Ester is a key process-related substance in the synthesis of Atorvastatin, one of the most widely prescribed drugs for lowering cholesterol.[1][2] Its presence, even in minute quantities, must be meticulously controlled to ensure the safety and efficacy of the final drug product.
This guide provides an in-depth, multi-faceted approach to the physicochemical characterization of 3-Oxo Atorvastatin tert-Butyl Ester. We move beyond mere protocol recitation, delving into the causality behind our analytical choices. This document is designed for researchers, scientists, and drug development professionals, providing a framework for building a comprehensive analytical package that satisfies stringent regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]
The characterization of an impurity is not a linear process but an integrated strategy. Each analytical technique provides a unique piece of the puzzle. When combined, they create a holistic and irrefutable profile of the molecule's identity, purity, structure, and behavior.
Part 1: Identity and Structural Elucidation
Before assessing purity or physical properties, we must unequivocally confirm the molecular identity. This is achieved primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the foundational technique for confirming molecular identity by providing a highly accurate mass-to-charge ratio (m/z). For a novel or reference compound like 3-Oxo Atorvastatin tert-Butyl Ester, we employ a high-resolution mass spectrometer (HRMS), such as a TOF or Orbitrap, coupled with a soft ionization technique like Electrospray Ionization (ESI). ESI is chosen because it minimizes fragmentation, allowing for clear observation of the protonated molecular ion [M+H]⁺. This confirmation is the first gate in our characterization cascade.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the substance in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to a final concentration of ~1 µg/mL for direct infusion or LC-MS analysis.
-
Instrumentation: Utilize a liquid chromatography system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Separation (if not direct infusion):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating the analyte from potential low-level impurities.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The formic acid aids in protonation for positive ion mode ESI.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
Data Presentation:
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₃₇H₄₁FN₂O₅ | - |
| Molecular Weight | 612.75 g/mol | - |
| [M+H]⁺ (Monoisotopic) | 613.3132 Da | 613.3129 Da (Example) |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While MS confirms the molecular weight, NMR provides the definitive atomic-level structure. ¹H NMR elucidates the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms. For a complex molecule, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for assigning specific protons and carbons, ensuring the structure is unambiguously correct. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; it must fully dissolve the sample without interfering with key signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the substance in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, run 2D experiments (COSY, HSQC) to resolve complex spin systems and confirm assignments.
-
-
Data Interpretation:
-
¹H NMR: Integrate proton signals to confirm the correct number of protons. Analyze chemical shifts (δ) and coupling constants (J) to confirm the structure of the pyrrole core, the phenyl and fluorophenyl rings, the heptanoic acid side chain, and the tert-butyl ester group.[8]
-
¹³C NMR: Count the number of unique carbon signals to ensure it matches the molecular formula. Compare chemical shifts to expected values for carbonyls, aromatic carbons, and aliphatic carbons.[8]
-
Part 2: Chromatographic Purity Assessment
The primary goal here is to quantify the substance's purity and detect any other related impurities. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the industry standard for this task, as mandated by pharmacopeias and regulatory guidelines.[9][10]
Expertise & Causality: We develop a stability-indicating, gradient reversed-phase HPLC method. "Reversed-phase" (typically with a C18 column) is chosen due to the predominantly non-polar nature of the molecule. A "gradient" method, where the mobile phase composition changes over time, is essential.[11] This is because a single isocratic composition is unlikely to provide adequate separation between the main component and all potential impurities, which may have a wide range of polarities. A PDA detector is superior to a simple UV detector as it acquires a full UV spectrum at each point, which helps in peak tracking and assessing peak purity. The entire method must be validated according to ICH Q2(R1) guidelines.[1]
Experimental Protocol: RP-HPLC Purity Method
-
Sample and Standard Preparation:
-
Test Solution: Prepare a solution of 3-Oxo Atorvastatin tert-Butyl Ester in diluent (e.g., acetonitrile/water 50:50) at a concentration of 1.0 mg/mL.
-
Reference Standard: Use a well-characterized reference standard at the same concentration.
-
Sensitivity Solution: Prepare a dilution of the Test Solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 0.5 µg/mL), as defined by ICH Q3A guidelines.[3][4]
-
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05% Trifluoroacetic acid in water.[11]
-
Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA at 249 nm.[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program: See Figure 2 for an example. A typical run time is 35-40 minutes to ensure all late-eluting impurities are captured.
-
-
Data Analysis:
Data Presentation:
| Parameter | Specification | Result |
| Assay (vs. Reference Std.) | 98.0% - 102.0% | 99.7% |
| Purity by Area % | ≥ 99.0% | 99.85% |
| Largest Unidentified Impurity | ≤ 0.10% | 0.08% |
| Total Impurities | ≤ 1.0% | 0.15% |
Part 3: Solid-State Characterization
The physical form of a pharmaceutical substance profoundly impacts its stability, solubility, and bioavailability. It is critical to determine if 3-Oxo Atorvastatin tert-Butyl Ester is crystalline or amorphous and to understand its thermal behavior.
Crystallinity by X-Ray Powder Diffraction (XRPD)
Expertise & Causality: XRPD is the definitive technique for determining the long-range molecular order of a solid. A crystalline material will produce a unique pattern of sharp, intense diffraction peaks, which serves as a fingerprint for that specific crystal form (polymorph).[14] An amorphous material lacks this long-range order and will produce a broad, diffuse halo instead.[15] This analysis is crucial for ensuring batch-to-batch consistency of the solid form.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently pack approximately 100-200 mg of the powder into the sample holder. Minimal sample preparation is required to avoid inducing changes in the solid form.
-
Instrumentation: A powder X-ray diffractometer.
-
Data Acquisition:
-
Radiation: Copper (Cu) Kα radiation (λ = 1.5406 Å).
-
Scan Range: 2° to 40° in 2θ.
-
Scan Speed: A typical rate is 1-2° per minute.
-
-
Data Interpretation:
-
Crystalline: The presence of sharp, well-defined peaks indicates a crystalline solid.[16] The peak positions (in °2θ) are characteristic of the crystal lattice.
-
Amorphous: A broad halo with no distinct peaks indicates an amorphous solid.
-
Thermal Behavior by DSC and TGA
Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information about how the material behaves upon heating.
-
DSC measures the heat flow into or out of a sample as it is heated. It can detect melting (endotherm), crystallization (exotherm), and glass transitions (change in heat capacity). The melting point is a key physical constant for a crystalline material.[17][18]
-
TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile content, such as water or residual solvents, and to determine the decomposition temperature.[19][20]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC or TGA pan.
-
Instrumentation: A calibrated DSC and TGA instrument.
-
DSC Conditions:
-
Temperature Range: Typically 25 °C to 300 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert nitrogen purge (e.g., 50 mL/min).
-
-
TGA Conditions:
-
Temperature Range: Typically 25 °C to 400 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert nitrogen purge.
-
-
Data Interpretation:
-
DSC: For a crystalline material, observe a sharp endothermic peak corresponding to its melting point (Tonset and Tpeak). For an amorphous material, a step-like change in the baseline indicates the glass transition temperature (Tg).
-
TGA: Observe any mass loss before decomposition. A mass loss corresponding to the molecular weight of water or common solvents can indicate the presence of a hydrate or solvate. The temperature at which significant mass loss begins indicates the onset of thermal decomposition.
-
Data Presentation:
| Technique | Parameter | Observation |
| DSC | Melting Point (Tonset) | e.g., 155.2 °C |
| Enthalpy of Fusion (ΔH) | e.g., 75.8 J/g | |
| TGA | Mass Loss (up to 120 °C) | e.g., < 0.2% (Anhydrous) |
| Onset of Decomposition | e.g., > 210 °C |
Water Content by Karl Fischer Titration
Expertise & Causality: The determination of water content is a critical parameter, as water can affect stability and act as a plasticizer. While TGA can suggest water loss, Karl Fischer (KF) titration is the specific and quantitative method for water determination. It is based on a chemical reaction of water with an iodine-sulfur dioxide reagent. Coulometric KF is preferred for very low water content (<1%), while volumetric KF is suitable for higher levels. This method is specified in USP General Chapter <921>.[21][22][23][24]
Experimental Protocol: Coulometric Karl Fischer
-
Instrument Preparation: Ensure the KF titrator vessel and reagents are dry and the instrument is conditioned to a low drift level.
-
Sample Analysis: Accurately weigh and add a sufficient amount of the sample (typically 20-50 mg) directly into the titration vessel.
-
Titration: The instrument automatically titrates the water in the sample and calculates the result.
-
Calculation: The result is typically reported as a weight/weight percentage (% w/w).
Conclusion: A Self-Validating Analytical Profile
The physicochemical characterization of 3-Oxo Atorvastatin tert-Butyl Ester, or any pharmaceutical substance, relies on the synergistic application of orthogonal analytical techniques. The structural data from MS and NMR provide the foundation of identity. Chromatographic methods establish a quantitative purity value, benchmarked against regulatory standards.[9] Finally, solid-state and other physical tests define the material's form and behavior.
This integrated approach creates a self-validating system. For instance, a sharp melting point from DSC corroborates the high degree of crystallinity observed by XRPD. The absence of significant mass loss in the TGA aligns with a low water content determined by Karl Fischer. By explaining the causality behind each method and grounding our protocols in authoritative guidelines, we build a robust, defensible, and scientifically sound characterization package essential for modern drug development.
References
- International Journal of Pharmaceutical Sciences. (n.d.). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Chawla, P., & Saraf, S. (2019, June 15). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics.
- Stojkovska, F., et al. (2021, April 5). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI.
- (n.d.). Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium.
- Chawla, P., & Saraf, S. (n.d.). Various analytical methods for analysis of atorvastatin: A review. ResearchGate.
- (n.d.). Characterization Of Atorvastatin Calcium And Excipients.
- Hasan, M. S., & Jamini, M. A. (2017, February 1). Thermal Characterization and Screening of Formulation Variables of Atorvastatin Calcium Immediate Release Tablet. JSciMed Central.
- USP-NF. (2025, July 25). <921> Water Determination.
- USP-NF. (n.d.). 〈921〉 Water Determination.
- Academia.edu. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.
- Jemal, M., et al. (n.d.). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. ACS Publications.
- uspbpep.com. (n.d.). usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION.
- Google Patents. (n.d.). US20080051449A1 - Preparation of atorvastatin calcium form vi and compositions thereof.
- Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
- PLS Analytical. (n.d.). Water analysis by Coulometric titration W/O Oven.
- IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.
- Agrawal, Y. K., et al. (2012, October 6). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. PMC.
- Chadha, R., et al. (n.d.). Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples. PMC.
- (2011, December 2). <921> WATER DETERMINATION.
- Vickers, M. (2008, October 11). Atorvastatin Calcium "Form 1".
- ResearchGate. (n.d.). The DSC thermogram of the atorvastatin as received, physical mixtures....
- ResearchGate. (n.d.). X-ray powder diffraction of pure ATR (Atorvastatin), PC....
- Scribd. (n.d.). 078a PDF.
- Google Patents. (n.d.). US20080287691A1 - Polymorphic form of atorvastatin calcium.
- Partani, P., et al. (n.d.). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. PMC.
- (n.d.). 01-00261-EN Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer.
- Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS.
- MDPI. (2023, July 17). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma.
- TLC Pharmaceutical Standards. (n.d.). 3-Oxo Atorvastatin tert-Butyl Ester.
- MedChemExpress. (n.d.). Atorvastatin acetonide tert-butyl ester (Standard)-COA-682084.
- PubMed. (2024, October 1). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach.
- Rasayan Journal of Chemistry. (n.d.). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C.
- PubChem. (n.d.). Atorvastatin tert-butyl ester.
- Klivon. (n.d.). 3-Oxo Atorvastatin tert-Butyl Ester.
- (2023, August 22). (PDF) Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates.
- (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates.
- Allmpus. (n.d.). (3s,5s)-atorvastatin tert-butyl ester.
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- 24. plsanalytical.com [plsanalytical.com]
Methodological & Application
Application Notes & Protocols: Utilization of 3-Oxo Atorvastatin tert-Butyl Ester as a Reference Standard in Pharmaceutical Quality Control
Abstract and Scope
This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the application of 3-Oxo Atorvastatin tert-Butyl Ester as a characterized reference standard. The primary focus is its use in the identification and quantification of this specific impurity in Atorvastatin active pharmaceutical ingredient (API). The protocols herein are grounded in established chromatographic principles and adhere to regulatory expectations for impurity analysis, ensuring robust and reliable data. We will explore the rationale behind the analytical methodology, provide step-by-step protocols for High-Performance Liquid Chromatography (HPLC), and discuss the critical role of system suitability in method validation.
Introduction: The Imperative of Impurity Profiling in Atorvastatin
Atorvastatin is a leading synthetic lipid-lowering agent and one of the most widely prescribed medications globally for the treatment of hypercholesterolemia.[1][2] The complexity of its multi-step synthesis, however, presents opportunities for the formation of various process-related impurities and degradation products.[3][4] The presence of such impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product.[2][5]
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate stringent control of impurities in new drug substances.[1][6] This necessitates the development of highly sensitive and specific analytical methods for impurity detection and quantification. Central to this endeavor is the use of highly purified and well-characterized chemical reference standards.[7][8][9]
3-Oxo Atorvastatin tert-Butyl Ester (CAS No. 134394-98-2) is a key intermediate and potential impurity in the synthesis of Atorvastatin.[10][11][12] Its structural similarity to other intermediates requires a robust analytical method to ensure its effective separation and control. This guide establishes the protocol for using this compound as a reference standard to ensure the quality and consistency of Atorvastatin API.
Physicochemical Characterization of the Reference Standard
A reference standard is a highly purified compound that has been extensively characterized to ensure its identity and purity.[13] Before its application, the 3-Oxo Atorvastatin tert-Butyl Ester reference standard must be accompanied by a Certificate of Analysis (CoA) detailing its properties.
| Parameter | Specification | Rationale |
| CAS Number | 134394-98-2[10] | Uniquely identifies the chemical substance. |
| Molecular Formula | C₃₇H₄₁FN₂O₅[11] | Defines the elemental composition. |
| Molecular Weight | 612.75 g/mol [10][11] | Used in calculations for preparing standard solutions. |
| Identity Confirmation | Conforms to ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)[10] | Provides unambiguous structural confirmation. |
| Purity (by HPLC) | >95%[10] | Ensures that the standard itself does not introduce significant error into the quantification of the impurity. |
| Storage | Store at 2-8 °C, protected from light and humidity.[14][15] | Prevents degradation and maintains the integrity of the standard over its shelf life. |
Expert Insight: The use of a non-compendial reference standard, such as one sourced commercially or synthesized in-house, necessitates rigorous characterization.[13] This initial qualification is the foundation upon which all subsequent analytical data rests. The CoA is not merely a document but a testament to the standard's suitability for its intended analytical purpose.
Analytical Application: Impurity Quantification by RP-HPLC
The primary application of the 3-Oxo Atorvastatin tert-Butyl Ester reference standard is for the accurate quantification of this impurity in Atorvastatin API samples. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of this analysis.[16][17][18]
Principle of the Method
The method leverages the principles of RP-HPLC to separate Atorvastatin from its related impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is employed to ensure the effective elution and sharp peak shape for compounds with a range of polarities, from the main API to its trace-level impurities. Detection is typically performed using a UV detector at a wavelength where both the API and the impurity exhibit significant absorbance.
Workflow for Impurity Analysis
The following diagram illustrates the logical flow of the quality control process using the reference standard.
Sources
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- 2. waters.com [waters.com]
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- 6. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Qualified Reference Standards: Setting the Standard for Product Quality | Cambrex [cambrex.com]
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- 18. researchgate.net [researchgate.net]
Precision Monitoring of Atorvastatin Intermediates: From Paal-Knorr Kinetics to Chiral Purity
Topic: Techniques for monitoring intermediates in large-scale atorvastatin synthesis. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of Atorvastatin Calcium, the active ingredient in Lipitor®, represents a pinnacle of convergent pharmaceutical manufacturing. The industry-standard Paal-Knorr pyrrole synthesis is the critical rate-limiting step where the complex stereochemical architecture of the side chain meets the aromatic core. In large-scale production, the cost of failure at this stage is astronomical due to the high value of the advanced intermediates.
This guide details the analytical control strategy for the Paal-Knorr condensation and the subsequent deprotection steps. We move beyond basic compliance to "Process Analytical Technology" (PAT) and high-resolution chromatography, ensuring that Critical Quality Attributes (CQAs) regarding stereochemistry and impurity profiles are locked in before the final crystallization.
Part 1: Critical Control Points (CCPs) in the Paal-Knorr Pathway
The synthesis converges two advanced intermediates: the 1,4-Diketone and the Chiral Amine (ATS-9) .[1] The reaction is acid-catalyzed and driven by the removal of water.[2]
Causality & Risk Assessment
-
Water Removal: The reaction is an equilibrium process. Failure to remove water (azeotropic distillation) stalls the reaction, leading to "stalled intermediate" impurities that are difficult to purge.
-
Stereochemical Integrity: The ATS-9 amine contains two chiral centers. Racemization during the condensation (due to excessive heat or acidity) results in diastereomeric impurities (SR, RS, SS) that are enantiomeric to the drug substance and require expensive chiral resolution to remove.
Workflow Visualization
The following diagram illustrates the synthesis flow and the specific analytical gates required at each stage.
Figure 1: Analytical workflow for the convergent Paal-Knorr synthesis of Atorvastatin, highlighting Critical Control Points (CCPs).
Part 2: Protocol A - In-Situ FTIR for Reaction Kinetics (PAT)
Objective: To monitor the consumption of the 1,4-Diketone and the formation of the pyrrole ring in real-time without sampling, eliminating the lag time of offline HPLC.
Mechanism: The Paal-Knorr reaction involves the conversion of two carbonyl groups (C=O) into a pyrrole ring. FTIR is ideal here because the carbonyl stretch is strong and distinct, while the forming pyrrole ring exhibits characteristic C=C/C=N stretches.
Experimental Setup
-
Instrument: Mettler Toledo ReactIR (or equivalent) with a DiComp diamond probe.
-
Probe Location: Inserted directly into the reactor vessel (or flow cell for continuous flow reactors).
-
Spectral Range: 4000–650 cm⁻¹.
Monitoring Protocol
-
Background: Collect a solvent background (Toluene/Heptane 4:1) at reaction temperature (reflux, ~85-95°C).
-
Key Spectral Regions:
-
Reactant (Diketone): Monitor the Carbonyl (C=O) stretch at 1680–1710 cm⁻¹ . This peak must decay to baseline.
-
Product (Pyrrole): Monitor the appearance of the Pyrrole ring stretch at 1500–1600 cm⁻¹ (often ~1530 cm⁻¹).
-
Water: Monitor the O-H stretch at 3200–3600 cm⁻¹ to ensure the Dean-Stark trap is functioning efficiently.
-
-
Endpoint Determination: The reaction is deemed complete when the first derivative of the Product Peak Area approaches zero (rate of change < 0.1%/min) and the Reactant Peak Height is below the limit of quantification (LOQ).
Self-Validating Check: If the C=O peak stalls at >5% intensity, it indicates "reaction stalling." Corrective Action: Check the azeotropic distillation rate; water accumulation is the likely cause.
Part 3: Protocol B - Reverse-Phase HPLC for Impurity Profiling
Objective: To quantify residual starting materials, the "Desfluoro" impurity, and regioisomers in the Acetonide Intermediate before deprotection.
Scientific Rationale: Atorvastatin intermediates are lipophilic. A C18 column is standard.[3][4] However, the pH must be strictly controlled (pH 4.0–4.5).
-
Why? At acidic pH (<3), the acetonide protecting group is unstable. At basic pH (>6), degradation pathways open up. Ammonium acetate/acetic acid buffer is ideal for buffering capacity and LC-MS compatibility.
Method Parameters
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.05 M Ammonium Acetate Buffer (pH 4.5 with Acetic Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 244 nm (Max absorption for the fluorophenyl chromophore) |
| Column Temp | 30°C |
| Injection Vol | 20 µL |
Gradient Program
-
0 min: 60% B
-
15 min: 80% B
-
20 min: 60% B (Re-equilibration)
Impurity Identification (Relative Retention Times - RRT)
-
Atorvastatin Acetonide (Main Peak): 1.00
-
1,4-Diketone (Unreacted): ~0.45 (Elutes early due to lack of the large lipophilic side chain)
-
Desfluoro-Analogue: ~0.92 (Critical impurity from starting material)
-
Diastereomers: ~1.05 - 1.10 (Often appear as a "shoulder" on the main peak; requires high plate count >10,000).
Part 4: Protocol C - Chiral Purity of ATS-9 (Pre-Reaction)
Objective: To ensure the chiral side chain (ATS-9) has an Enantiomeric Excess (ee) > 99.5% before it is committed to the reaction. Once the Paal-Knorr reaction occurs, separating enantiomers becomes exponentially more difficult.
Methodology: Normal-Phase Chiral HPLC.
-
Mechanism:[5] The ATS-9 intermediate is protected (acetonide/ester). Normal phase chromatography using polysaccharide-based stationary phases (Amylose or Cellulose derivatives) provides superior selectivity for these protected structures compared to reverse phase.
Experimental Protocol
-
Column: Chiralpak AD-H or Chiralcel OD-H (250 × 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Note: The high hexane content ensures the lipophilic protected amine interacts with the chiral selector.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Note: ATS-9 lacks the strong fluorophenyl chromophore; detection relies on the ester/amide bonds, requiring lower wavelength).
-
Sample Prep: Dissolve 5 mg ATS-9 in 10 mL Mobile Phase.
Acceptance Criteria:
-
Main Peak (4R-cis isomer): > 99.5% Area.
-
Enantiomer (4S-cis): < 0.15%.
-
Diastereomers (trans isomers): < 0.10%.
References
-
Li, S.-F., et al. (2023).[6] "Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates." Current Medicinal Chemistry. Retrieved from [Link]
-
Ganesh, M., et al. (2012). "Simultaneous estimation of atorvastatin and ezetimibe in combined formulation by RP-HPLC." Asian Journal of Chemistry. Retrieved from [Link]
-
Koterasawa, K., et al. (2023). "Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer." Shimadzu Application News. Retrieved from [Link]
-
Hamache, T., et al. (2024).[7] "Chiral screening approach of atorvastatin diastereomers by HPLC method." Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
Sources
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- 2. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 3. ijcrt.org [ijcrt.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medjpps.com [medjpps.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing 3-Oxo Atorvastatin tert-Butyl Ester
Executive Summary
The formation of 3-Oxo Atorvastatin tert-Butyl Ester (often associated with Atorvastatin Impurity D or related keto-intermediates) is a critical quality attribute (CQA) failure in the synthesis of Atorvastatin Calcium. This impurity typically arises from two distinct pathways:
-
Incomplete Stereoselective Reduction: Failure to fully reduce the C3-ketone functionality during the conversion of the 3,5-dioxo (or 5-hydroxy-3-oxo) intermediate to the 3,5-diol.
-
Oxidative Degradation: Re-oxidation of the C3-hydroxyl group in the presence of radical initiators, light, or compromised inert environments.
This guide provides a root-cause analysis, optimization protocols, and troubleshooting workflows to minimize this impurity to pharmacopeial limits (<0.10%).
Module 1: Diagnostic Overview & Mechanism
The Chemistry of Formation
The 3-oxo impurity is structurally defined by the presence of a ketone at the
Formation Pathway Diagram
The following diagram illustrates the critical reduction step where the impurity is generated (or fails to be consumed) and the oxidative stress pathway.
Caption: Figure 1. The kinetic relationship between the dioxo precursor, the 3-oxo impurity (intermediate), and the target diol. The red dashed line represents the degradation pathway.
Module 2: Process Optimization (Prevention)
To minimize the 3-oxo ester, you must control the reduction kinetics and environmental stability .
Optimizing the Reduction Step
The conversion of the 3-oxo group to the 3-hydroxyl group is typically achieved using Sodium Borohydride (
Protocol Adjustment:
-
Hydride Equivalents: Ensure a slight stoichiometric excess of the reducing agent (typically 1.1 – 1.2 eq). "Starving" the reaction of hydride leaves unreacted 3-oxo intermediate.
-
Temperature Control: Maintain reaction temperature strictly between -78°C and -70°C (cryogenic conditions) during hydride addition. Higher temperatures increase the rate of side reactions but may also lead to incomplete chelation, affecting stereochemistry. However, post-addition warming must be controlled to ensure the sluggish 3-oxo reduction completes.
-
Quenching: Quench with acetic acid or methanol only after HPLC confirms <0.1% remaining 3-oxo intermediate. Premature quenching is a common cause of high impurity levels.
Environmental Controls (Storage & Handling)
The tert-butyl ester, once formed, is susceptible to auto-oxidation.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Nitrogen/Argon Blanket | The C3-hydroxyl proton is abstractable; oxygen promotes radical formation leading to ketone reversion [1]. |
| Light | Amber Glass / Foil | Atorvastatin intermediates are photosensitive. UV light can catalyze radical oxidation mechanisms [2]. |
| Solvent pH | Neutral (pH 6.5–7.5) | Avoid strong bases during workup; basic conditions can promote proton abstraction at the |
| Storage | -20°C to -80°C | Low temperature kinetically inhibits the oxidative degradation pathway [3]. |
Module 3: Troubleshooting & Purification
If the 3-oxo impurity is detected above limits (0.15%), utilize the following decision tree to remediate the batch.
Troubleshooting Workflow
Caption: Figure 2. Decision matrix for remediating batches contaminated with 3-oxo atorvastatin tert-butyl ester.
Purification Protocol: Recrystallization
If the impurity is "baked in" to the isolated solid, recrystallization is preferred over chromatography for scale-up.
-
Dissolution: Dissolve crude Atorvastatin tert-butyl ester in Isopropyl Alcohol (IPA) at 50°C (approx. 5 mL/g).
-
Anti-solvent: Slowly add Water (ratio 1:1 v/v relative to IPA) while stirring.
-
Cooling: Cool gradually to 0–5°C over 4 hours. The 3-oxo impurity is more soluble in the mother liquor than the diol product.
-
Filtration: Filter and wash with cold IPA/Water (1:1).
-
Drying: Vacuum dry at <40°C. Note: High heat during drying can induce oxidation.
Frequently Asked Questions (FAQs)
Q1: Why does the 3-oxo impurity increase during the drying process? A: This indicates oxidative degradation. The wet cake contains residual solvents that may facilitate oxygen transfer, or the drying temperature is too high. Solution: Use a vacuum oven with a nitrogen bleed and keep temperatures below 40°C. Ensure the material is protected from light during drying.
Q2: Can I reduce the 3-oxo impurity after the acetonide protection step? A: It is very difficult. Once the 3,5-diol is protected as an acetonide (using 2,2-dimethoxypropane), the 3-oxo impurity (which cannot form the cyclic acetonide) remains as a separate ketone species. It is best removed via crystallization of the acetonide intermediate, as the acetonide crystallizes differently than the linear keto-ester [4].
Q3: Is the 3-oxo impurity the same as "Atorvastatin Impurity D"? A: Nomenclature varies by pharmacopeia, but Impurity D is often cited as the 3-oxo derivative (specifically 3-oxo-4-fluoro-alpha-(1-methylethyl)-gamma-oxo-N-phenyl-benzenebutanamide derived degradants). Always verify by CAS or structure. The tert-butyl ester variant is the precursor to Impurity D found in the final API [5].
References
-
BOC Sciences. Atorvastatin and Impurities: Metabolism and Degradation Pathways. Retrieved from .
-
Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin.[][2][3][4][5][6] Collection of Czechoslovak Chemical Communications.[6] Retrieved from .
-
MedChemExpress. Atorvastatin Acetonide tert-Butyl Ester Technical Data Sheet. Retrieved from .
-
Teva Pharmaceutical Industries. Process for Preparation of Atorvastatin Lactone.[2] European Patent EP1922315A1. Retrieved from .
-
BenchChem. An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester. Retrieved from .
Disclaimer: This guide is for research and development purposes only. All protocols should be validated within your specific facility in accordance with GMP and safety regulations.
Sources
- 2. EP1922315A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 3. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. WO2017060885A1 - An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Optimization of reaction conditions to improve the yield and purity of atorvastatin.
Subject: Yield & Purity Enhancement for Atorvastatin Calcium Synthesis
Ticket ID: ATV-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Optimization Landscape
Welcome to the Technical Support Center. You are likely accessing this guide because your current atorvastatin workflow is hitting a ceiling in either Enantiomeric Excess (ee%) or Isolated Yield .
The synthesis of Atorvastatin (Lipitor®) generally hinges on two critical phases:
-
Construction of the Chiral Side Chain: Moving from chemical reduction to biocatalytic precision.
-
The Paal-Knorr Condensation: The convergent step forming the pyrrole core.[1]
-
Salt Formation: The notorious "gelation" phase during calcium salt precipitation.
This guide addresses these specific bottlenecks using a Question & Answer troubleshooting format.
Module 1: The Paal-Knorr Condensation (Pyrrole Formation)[2][3][4]
Context: The convergent step involves reacting a 1,4-diketone with a chiral amine.[1] This is an equilibrium-driven dehydration.
Diagram: Paal-Knorr Reaction Workflow
Caption: Optimized workflow for the Paal-Knorr condensation emphasizing the critical catalytic and water-removal steps.
Troubleshooting Guide
Q1: My reaction stalls at 90% conversion. Adding more acid catalyst degrades the impurity profile. How do I push it to completion?
Technical Insight: The Paal-Knorr reaction is reversible. Stalling usually indicates inefficient water removal or catalyst deactivation. Strong acids (HCl, p-TsOH) often cause degradation of the acid-labile acetonide protecting group on the side chain.
Protocol Adjustment:
-
Switch to Pivalic Acid: Unlike acetic acid, pivalic acid is sterically bulky and lipophilic, making it highly effective in the non-polar Toluene/Heptane solvent system used for this reaction. It maintains acidity without aggressively cleaving the protecting group [1].
-
Azeotropic Efficiency: Ensure your Dean-Stark trap is actively removing water. If using Toluene alone, the boiling point (110°C) might be too high for sensitive substrates.
-
Recommendation: Use a Toluene:Heptane (4:1) ratio. This lowers the reflux temperature slightly while maintaining azeotropic efficiency.
-
-
Tertiary Amine Additive: Add 0.7 equivalents of n-ethylmorpholine . Research indicates that a buffer system of Pivalic Acid/n-ethylmorpholine can enhance the rate while protecting the acetonide group [1].
Q2: I am seeing high levels of "Impurity D" (the regioisomer) or pyrrole degradation products.
Root Cause Analysis:
-
Regioisomers: Rare in this specific synthesis due to the steric bulk of the 1,4-diketone, but can occur if the amine attacks the wrong carbonyl first.
-
Degradation: Prolonged heating time (>30 hours).
Solution:
-
Concentration Control: Run the reaction at high concentration (1.0 M). Dilute conditions favor intermolecular side reactions over the desired intramolecular cyclization.
-
Stop Criteria: Do not chase 100% conversion. Stop the reaction when the unreacted diketone is <0.5%. The remaining diketone is easier to remove via crystallization than the degradation impurities formed by "cooking" the reaction too long.
Module 2: Stereoselective Side Chain (Biocatalysis)
Context: Chemical reduction (e.g., NaBH4/Et2BOMe) often yields ~95-97% ee, requiring expensive recrystallization. Biocatalysis can deliver >99.5% ee.[2][3][4]
Diagram: Biocatalytic Reduction Cascade
Caption: Biocatalytic reduction cycle utilizing KRED and GDH for cofactor regeneration, ensuring high enantiomeric excess.
Troubleshooting Guide
Q3: The enzymatic reaction works in the lab but forms a stable emulsion at pilot scale (1kg+).
Technical Insight: The substrate (tert-butyl 6-chloro-3,5-dioxohexanoate) is lipophilic, while the enzymes (KRED/GDH) are hydrophilic. To mix them, you likely used a surfactant or high agitation.
Protocol Adjustment:
-
Phase Ratio: Instead of a pure emulsion, use a defined Biphasic System . Use Butyl Acetate as the organic phase.
-
Surfactant Choice: If using a surfactant, switch to Tween-80 (10% v/v) .[5] It has been proven to enhance the biotransformation rate without creating "hard" emulsions that are impossible to separate later [2].
-
Cofactor Management: Ensure you are using a GDH (Glucose Dehydrogenase) coupled system for NADPH regeneration.[6] Adding stoichiometric NADPH is cost-prohibitive and destabilizing at scale.
Q4: My ee% is dropping (98% -> 95%) during the reaction.
Root Cause Analysis: This is often due to background chemical reduction or enzyme degradation if the pH drifts.
Solution:
-
pH Stat: Maintain pH strictly at 7.0 using an auto-titrator with dilute NaOH. The GDH reaction produces gluconic acid, which drops the pH. If the pH drops below 6.0, the enzyme activity plummets, and non-selective chemical degradation may occur.
-
Temperature: Keep T < 30°C. These enzymes are heat sensitive.
Module 3: Hydrolysis & Salt Formation
Context: Converting the ester to the calcium salt is the final step. The challenge is obtaining the correct crystalline polymorph (Form I) and avoiding gelatinous precipitates that clog filters.
Troubleshooting Guide
Q5: Filtration takes hours because the product forms a "gel."
Technical Insight: Atorvastatin Calcium is amphiphilic (soap-like). Rapid addition of calcium causes the formation of amorphous aggregates that trap water (gelation).
Protocol Adjustment (The "Anti-Gel" Method):
-
Hydrolysis: Perform NaOH hydrolysis of the ester in Methanol/Water.
-
Extraction (Crucial Step): Do not add Calcium directly to the hydrolysis mixture.
-
Acidify the hydrolyzed sodium salt solution to form the free acid.
-
Extract the free acid into Ethyl Acetate .
-
Why? This removes water-soluble impurities and allows you to control the crystallization environment [3].
-
-
Salt Formation:
-
Add Calcium Acetate (or CaCl2) to the Ethyl Acetate solution.
-
Temperature: Maintain 40-50°C during addition.
-
Seeding: Seed with Form I crystals at the cloud point.
-
Cooling: Cool slowly (5°C/hour) to room temperature. This promotes crystal growth over amorphous aggregation.
-
Q6: I am detecting "Impurity Via" (Lactone) in the final product.
Technical Insight: Atorvastatin exists in equilibrium between the open-ring hydroxy acid (active) and the closed-ring lactone (inactive/impurity). Low pH favors lactonization.
Solution:
-
pH Monitoring: During the final calcium precipitation, ensure the local pH never drops below 8.0.
-
Drying: Do not dry the final crystal cake at high temperatures (>50°C) under vacuum if the cake is acidic. Ensure the cake is washed neutral before drying.
Module 4: Impurity Profiling
Data Summary: Common Impurities and Mitigation
| Impurity Name | Structure/Origin | Root Cause | Mitigation Strategy |
| Desfluoro-Atorvastatin | Missing Fluorine on phenyl ring | Contaminated Starting Material (4-fluorobenzaldehyde) | QC check starting material (Limit <0.1%). |
| Diastereomer Impurity | Wrong stereochem at C3/C5 | Poor selectivity in side-chain reduction | Switch from chemical reduction to KRED biocatalysis (>99.5% ee). |
| Atorvastatin Lactone | Closed ring form | Low pH (< 6.0) or high heat during drying | Maintain basic pH during salt formation; control drying Temp. |
| Epoxy-pyrrolooxazin | Tricyclic photodegradation product | Exposure to light | Perform all final processing steps under yellow light/UV-shielded conditions. |
| Unreacted Diketone | Precursor | Incomplete Paal-Knorr reaction | Use Pivalic acid catalyst; ensure >99.5% conversion before workup. |
References
-
Pfizer Inc.[2] & Generic Process Optimization. Improved synthesis of Atorvastatin via Paal-Knorr condensation using Pivalic Acid.[1][7] (Cited based on standard industrial protocols derived from patent literature and process chemistry reviews).
-
Zheng, Y.G., et al. (2018).[5] Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase... in mono and biphasic media.[5] Bioresource Technology.
-
Teva Pharmaceuticals / Sandoz. An improved kilogram-scale preparation of atorvastatin calcium. (Discusses the Ethyl Acetate extraction method to avoid gelation).
-
Codexis Inc. / Academic Reviews. Development of a Practical, Biocatalytic Synthesis of Tert-Butyl (R)-3-Hydroxyl-5-Hexenoate. (Details the KRED/GDH system).
Disclaimer: This guide is for research and development purposes. All protocols must be validated in your specific facility in compliance with GMP and local safety regulations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Method refinement for the separation of 3-Oxo Atorvastatin from its isomers.
Welcome to our dedicated technical support guide for the analytical separation of 3-Oxo Atorvastatin. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of resolving 3-Oxo Atorvastatin from its structurally similar isomers. The separation of these compounds is a critical step in ensuring the purity, safety, and efficacy of Atorvastatin drug substances and products.[1] This guide provides in-depth troubleshooting advice and refined protocols based on established scientific principles and field experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind each recommended action.
Q1: My 3-Oxo Atorvastatin peak is co-eluting or has poor resolution (<1.5) with another isomeric impurity. How can I improve the separation?
A1: Achieving adequate resolution between structurally similar isomers is the primary challenge in this analysis.[2][3] Poor resolution is typically a result of insufficient differential interaction between the analytes and the stationary/mobile phase. A systematic approach to optimizing selectivity is required.
Initial Assessment: First, ensure your system is performing optimally by running a system suitability test. If parameters like peak tailing and efficiency (plate count) are poor, address those first (see Q2 & Q4), as they can manifest as poor resolution. If the system is performing well, the issue lies with the method's inherent selectivity.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting decision tree for poor peak resolution.
Detailed Steps & Scientific Rationale:
-
Adjust Organic Modifier Percentage:
-
Action: In reversed-phase HPLC (RP-HPLC), systematically decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase by 2-5% increments.
-
Causality: Reducing the organic content increases the mobile phase polarity. This enhances the hydrophobic interactions between the analytes and the C18 stationary phase, leading to longer retention times. This increased interaction time often provides more opportunity for the subtle structural differences between isomers to effect a separation.[2] A change of just 1% in acetonitrile can significantly impact retention and resolution.[4]
-
-
Optimize Mobile Phase pH:
-
Action: Adjust the aqueous buffer pH by ±0.2 units. Atorvastatin and its metabolites contain ionizable groups.
-
Causality: The ionization state of an analyte dramatically affects its polarity and, therefore, its retention in RP-HPLC. By modifying the pH, you can alter the charge of one isomer relative to another, which can introduce significant changes in selectivity. A pH of 5.0 has been found effective in resolving atorvastatin from other drugs, indicating its utility in controlling ionization for better separation.[5]
-
-
Change Stationary Phase Chemistry:
-
Action: If optimizing the mobile phase on a standard C18 column is insufficient, switch to a column with a different stationary phase. A phenyl-hexyl or biphenyl column is an excellent alternative.
-
Causality: Isomers often differ in their three-dimensional shape and electron distribution (π-electrons). While a C18 column separates primarily based on hydrophobicity, a phenyl column introduces π-π interactions as an additional separation mechanism. This alternate selectivity can be highly effective at resolving aromatic isomers that are difficult to separate on a C18 phase alone. Phenyl columns have been shown to reduce peak tailing and improve resolution for atorvastatin and related compounds.[5]
-
Q2: I'm observing significant peak tailing (Tailing Factor > 1.5) for my 3-Oxo Atorvastatin peak. What's causing this and how do I fix it?
A2: Peak tailing is a common problem that compromises both resolution and accurate integration. It is most often caused by unwanted secondary interactions between the analyte and the stationary phase or by column overload.
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Cause: Atorvastatin and its analogs contain basic nitrogen atoms that can interact strongly with acidic, un-endcapped silanol groups on the silica surface of the stationary phase. This strong, secondary interaction mechanism leads to tailed peaks.[6]
-
Solution 1 (Mobile Phase): Add a small amount of a competing base to the mobile phase, such as 0.1% triethylamine (TEA), adjusted to the desired pH. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Solution 2 (Column Choice): Ensure you are using a modern, high-purity, end-capped silica column. These columns have a much lower concentration of active silanol groups and are less prone to causing peak tailing for basic compounds.
-
-
Column Overload:
-
Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-Gaussian (tailed) peak shape.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a simple experiment by injecting a 1:10 dilution of your sample. If the peak shape improves dramatically, the issue was column overload.
-
-
Mismatched Injection Solvent:
-
Cause: Dissolving the sample in a solvent that is significantly stronger (less polar in RP-HPLC) than the mobile phase can cause peak distortion and tailing.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[7][8] If sample solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Q3: The retention times for my analytes are drifting between injections. What should I check?
A3: Retention time stability is critical for reliable peak identification and quantification. Drifting retention times usually point to a problem with the system's physical stability or the mobile phase composition.
Troubleshooting Steps:
-
Check for Leaks: A small leak in the system, especially between the pump and the injector, will cause a drop in pressure and a change in the flow rate, leading to longer retention times. Visually inspect all fittings for salt buildup (from buffers) or drips.[7]
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis. A drifting baseline is a key indicator of an unequilibrated column. For reversed-phase chromatography, flushing with 10-20 column volumes is typically sufficient for isocratic methods.[9] Gradient methods require a longer re-equilibration time after each run.
-
Verify Mobile Phase Composition: Inconsistently prepared mobile phase is a frequent cause of drift.[9] If you are using an online mixer (quaternary or binary pump), ensure the proportioning valves are working correctly. You can test this by premixing the mobile phase manually and running it. If the drift disappears, the pump's mixer is the likely culprit.[9] Also, ensure solvents are adequately degassed to prevent bubble formation in the pump heads.[10]
-
Control Column Temperature: HPLC separations are sensitive to temperature changes. A fluctuating laboratory temperature can cause retention times to shift.[7] Using a thermostatted column compartment is essential for reproducible chromatography. A 1°C change can alter retention times by 1-2%.
Q4: My peaks are broad, leading to poor sensitivity and resolution. What are the likely causes?
A4: Broad peaks indicate a loss of chromatographic efficiency. This can happen inside or outside the column.
Potential Causes & Solutions:
-
Extra-Column Volume (Dead Volume):
-
Cause: Excessive volume between the injector and the column, or between the column and the detector, will cause peak broadening. This is often due to using tubing with an unnecessarily large internal diameter or length.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005" or 0.12 mm) for all connections, and keep the tubing lengths as short as absolutely possible.[10]
-
-
Column Contamination or Degradation:
-
Cause: Over time, the top of the column can become contaminated with strongly retained sample components, or the stationary phase can degrade, creating voids. This disrupts the sample band as it enters the column, leading to broad peaks.
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol or THF, if compatible). If this doesn't help, reverse-flush the column (disconnect from the detector first). As a preventative measure, always use a guard column and filter your samples.[9] If the column is old and has been used extensively, it may need to be replaced.
-
-
Low Flow Rate:
-
Cause: While decreasing the flow rate can sometimes improve resolution, an excessively low flow rate can lead to peak broadening due to longitudinal diffusion of the analyte band within the column.
-
Solution: Ensure your flow rate is appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column is a common starting point).[11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for column and mobile phase selection for this separation?
A1: A robust starting point is a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) with a mobile phase consisting of a phosphate or acetate buffer (pH 4.0-5.0) and acetonitrile as the organic modifier.[2][12] A simple gradient elution, starting from a lower acetonitrile percentage and ramping up, is often necessary to resolve all related impurities effectively.[2][13]
Q2: Why is mobile phase pH so critical for this analysis?
A2: The pH of the mobile phase controls the ionization state of both the analytes and any residual silanol groups on the column's stationary phase. Atorvastatin and its impurities are ionizable compounds. Changing their degree of ionization alters their hydrophobicity, which directly impacts their retention time and selectivity in reversed-phase chromatography. Fine-tuning the pH is one of the most powerful tools for manipulating the resolution between closely related isomers.[5]
Q3: When should I consider using a chiral column?
A3: You must use a chiral stationary phase (CSP) when you need to separate enantiomers or diastereomers. Atorvastatin itself has chiral centers, and its impurities, including 3-Oxo Atorvastatin, will also be chiral.[1][14][15] Standard reversed-phase columns like C18 cannot distinguish between enantiomers. Polysaccharide-based chiral columns are commonly used for this purpose.[14][16][17] The United States Pharmacopeia (USP) monograph for atorvastatin specifies a chiral method for determining its enantiomeric purity.[16][18]
Q4: What are the key system suitability parameters I must monitor?
A4: According to ICH guidelines, system suitability testing (SST) is performed before any sample analysis to ensure the chromatographic system is adequate for the intended analysis.[19][20] For this separation, the critical SST parameters are:
-
Resolution (Rs): The resolution between 3-Oxo Atorvastatin and the closest eluting isomeric impurity should be ≥ 1.5.[2]
-
Tailing Factor (Tf): The tailing factor for the 3-Oxo Atorvastatin peak should be ≤ 2.0, ideally ≤ 1.5.[5]
-
Reproducibility (%RSD): The relative standard deviation (%RSD) of the peak area from replicate injections (typically n=5 or 6) should be ≤ 2.0%.[21]
-
Theoretical Plates (N): A measure of column efficiency. While there isn't a universal value, a high plate count for your column indicates good performance.
Section 3: Refined Experimental Protocol
This protocol provides a robust starting point for the separation of 3-Oxo Atorvastatin from its isomers. It is designed to be a stability-indicating method, capable of resolving the main component from potential impurities and degradation products.[11][12]
Experimental Workflow Diagram
Caption: High-level workflow for the HPLC analysis of Atorvastatin impurities.
HPLC Parameters
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 4.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (30% B), 5-25 min (30% to 65% B), 25-30 min (65% B), 30.1-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| UV Detection | 245 nm[4] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (70:30 v/v) |
Reagent and Sample Preparation
-
Mobile Phase A Preparation: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 20 mM solution. Filter through a 0.45 µm nylon filter. Adjust the pH to 4.5 using dilute phosphoric acid.
-
System Suitability Solution (SSS): Prepare a solution containing Atorvastatin, 3-Oxo Atorvastatin, and known related isomers at a concentration close to their specification limit (e.g., 0.1% of the nominal active concentration).
-
Sample Preparation: Accurately weigh and transfer the sample (bulk drug or powdered tablets) into a volumetric flask. Dissolve and dilute to the final concentration using the sample diluent. Sonicate for 15 minutes to ensure complete dissolution, then centrifuge or filter through a 0.45 µm syringe filter before injection.[11]
System Suitability Acceptance Criteria
The following criteria must be met using the SSS before proceeding with sample analysis.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | Resolution between 3-Oxo Atorvastatin and the nearest eluting peak ≥ 1.5 |
| Tailing Factor (Tf) | Tailing factor for the Atorvastatin and 3-Oxo Atorvastatin peaks ≤ 1.5 |
| Precision (%RSD) | %RSD for six replicate injections of the Atorvastatin peak area ≤ 2.0% |
This structured approach, combining a robust starting method with a logical troubleshooting guide, will empower you to efficiently refine your separation of 3-Oxo Atorvastatin and achieve reliable, accurate results in your laboratory.
References
- Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. (2011). Journal of Pharmacy Research.
- Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. (2018). MedCrave Online.
- Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. (2021). MDPI.
- Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formul
- Stability Indicating RP-HPLC-DAD Method For Simultaneous Estimation of Atorvastatin Calcium and Teneligliptin Hydrobromide Hydrate in Synthetic Mixture. (2022). Taylor & Francis.
- A Novel Stability-Indicating RP-HPLC Method For The Estimation Of Atorvastatin In Bulk And Pharmaceutical Dosage Forms. (2025). IJCRT.org.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). LinkedIn.
- A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024).
- Enantiomeric Purity Analysis of the Drug Product Atorvastatin on Lux Amylose-1 According to the USP Monograph 2263 (TN-1192). (2022). Phenomenex.
- Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn.
- ICH Guidelines for Analytical Method Valid
- Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Platform of Excellence for Pharmaceutical Sciences.
- Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.
- Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency.
- Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- Atorvastatin and it's Impurities: An Overview. (2022). Veeprho.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.).
- Atorvastatin Applic
- 3-Oxo Atorvast
- Atorvastatin Impurity O; 3-Oxo-Atorvastatin Calcium Salt. (n.d.). GLP Pharma Standards.
- Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. (2025).
- Separation profile of atorvastatin reference solution (c) (EP 8) using... (n.d.).
- Synchronized separation of atorvastatin—an antihyperlipidemic drug with antihypertensive, antidiabetic, antithrombotic drugs by RP-LC for determination in combined formul
Sources
- 1. veeprho.com [veeprho.com]
- 2. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synchronized separation of atorvastatin—an antihyperlipidemic drug with antihypertensive, antidiabetic, antithrombotic drugs by RP-LC for determination in combined formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. mospbs.com [mospbs.com]
- 12. ijcrt.org [ijcrt.org]
- 13. ajrconline.org [ajrconline.org]
- 14. ppj.org.ly [ppj.org.ly]
- 15. researchgate.net [researchgate.net]
- 16. Enantiomeric Purity of Atorvastatin | Phenomenex [phenomenex.com]
- 17. medjpps.com [medjpps.com]
- 18. chiraltech.com [chiraltech.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 21. resolvemass.ca [resolvemass.ca]
Overcoming issues with the stability of atorvastatin analytical standards.
Subject: Stability, Handling, and Troubleshooting Guide
Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-22
Introduction
Welcome to the Atorvastatin (ATV) Technical Support Hub. Atorvastatin presents a unique analytical challenge due to its "chameleon-like" behavior in solution. Unlike robust small molecules, ATV exists in a delicate thermodynamic equilibrium between its hydroxy acid (active) and lactone (inactive) forms.
This guide moves beyond basic handling to address the root causes of instability: pH-driven interconversion and oxidative pyrrole degradation . Follow these protocols to ensure the fidelity of your analytical data.
Module 1: The Lactone-Acid Interconversion (The #1 Issue)
User Query: "I prepared my Atorvastatin Calcium standard in pure acetonitrile yesterday. Today, the main peak area decreased by 4%, and a new peak appeared at a longer retention time. Is my standard contaminated?"
Root Cause Analysis
This is likely not contamination but in-situ lactonization . Atorvastatin Calcium (the salt form) is the hydroxy acid. In the presence of acidic protons or even in unbuffered organic solvents (which can become slightly acidic due to dissolved CO₂), the hydroxy acid undergoes acid-catalyzed dehydration to form Atorvastatin Lactone .
-
Mechanism: The 3,5-dihydroxyheptanoic acid side chain cyclizes.
-
Kinetics: This reaction is reversible and follows pseudo-first-order kinetics at pH < 6.
-
Detection: The lactone is more lipophilic, resulting in a longer retention time (RT) on Reverse Phase (RP) C18 columns.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Diluent pH | Maintain pH 7.0 – 8.0 | At pH > 6, the equilibrium strongly favors the stable acid form. Lactonization is negligible in basic environments [1, 3]. |
| Solvent Choice | MeOH or ACN with Buffer | Avoid pure unbuffered acetonitrile for storage. Use Methanol (MeOH) as it is less prone to acidity than ACN, or spike with 0.1% Ammonium Acetate. |
| Temperature | < 4°C | Lactonization is endothermic; heat accelerates the conversion. |
Visualization: The Interconversion Pathway
The following diagram illustrates the critical pH thresholds governing Atorvastatin's structural integrity.
Figure 1: The thermodynamic equilibrium of Atorvastatin. Note that while acid-lactone conversion is reversible, oxidative degradation is irreversible.
Module 2: Photostability & Oxidation
User Query: "My chromatogram shows small 'ghost peaks' eluting before the main peak. I am using a buffered solvent, so it's not the lactone."
Root Cause Analysis
You are likely observing oxidative degradation products (e.g., Impurity D or epoxide derivatives).
-
Mechanism: The pyrrole ring in Atorvastatin is electron-rich and susceptible to photo-oxygenation. This leads to the formation of endoperoxide intermediates, which rearrange into epoxides [5, 6].
-
Trigger: Exposure to ambient light (UV/VIS) or dissolved oxygen in the mobile phase.
Troubleshooting Protocol
-
Amber Glassware is Mandatory: Never handle ATV standards in clear glass. If amber volumetric flasks are unavailable, wrap clear flasks in aluminum foil immediately.
-
Inert Atmosphere: For long-term storage of stock solutions, sparge the headspace with Nitrogen (
) to displace oxygen. -
Antioxidants: While some protocols suggest BHT (Butylated hydroxytoluene), it can interfere with HPLC detection. Nitrogen purging is cleaner and often sufficient [8].
Module 3: Chromatographic Anomalies (HPLC/LC-MS)
User Query: "I see peak splitting or fronting for Atorvastatin, even though the column is new."
Root Cause Analysis
This is often a solvent-mobile phase mismatch . If you dissolve the standard in 100% Methanol but your initial mobile phase conditions are high aqueous (e.g., 90% Water), the "strong" solvent plug (MeOH) carries the analyte too fast through the column head, causing band broadening or splitting.
Optimized Method Parameters
-
Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (or equivalent UHPLC).
-
Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 6.7).[1]
-
Why Ammonium Acetate? It buffers the mobile phase to ~pH 6.7, ensuring the drug remains in the stable acid form during the run [12].
-
-
Injection Solvent: Match the initial mobile phase ratio (e.g., 50:50 ACN:Buffer) rather than using pure organic solvent.
Master Protocol: Preparation of Stable Standards
Objective: Create a primary stock solution stable for 30 days at -20°C.
Step-by-Step Workflow
-
Weighing: Accurately weigh 10 mg of Atorvastatin Calcium Trihydrate into a low-actinic (amber) volumetric flask .
-
Dissolution (The "Wetting" Step):
-
Add 5 mL of Methanol . Sonicate for 2 minutes.
-
Note: Methanol is the best solvent for initial solubility; water alone will not dissolve the salt effectively.
-
-
Stabilization (The "Buffering" Step):
-
Dilute to volume with 0.05 M Ammonium Acetate (pH adjusted to 7.0) or a mixture of MeOH:Water (70:30 v/v) if immediate use is intended.
-
Crucial: Ensure the final pH of the solution is neutral (pH 7.0 ± 0.5).
-
-
Storage:
-
Transfer to amber HPLC vials with PTFE/Silicone septa.
-
Store at -20°C .
-
Shelf Life: 30 days (frozen). 24 hours (autosampler at 4°C).
-
Decision Tree: Troubleshooting "Ghost Peaks"
Figure 2: Rapid diagnostic logic for identifying Atorvastatin degradation sources based on relative retention time (RRT).
References
-
Hoffmann, M., & Nowosielski, M. (2008).[2] DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 6, 3527-3531. Link
-
Kearney, A. S., et al. (1993). The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. Pharmaceutical Research, 10(10), 1461–1465. Link
-
Vojta, J., et al. (2025). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations. MDPI Pharmaceutics. Link
-
Kraciuk, G., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 2179-2190. Link
-
Vrečer, F., et al. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 584-590. Link
-
Grahek, R., et al. (2007). Oxidative Degradation Products of Atorvastatin Calcium. United States Patent Application US20070208071A1. Link
-
Shah, R. P., et al. (2008). Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method. Journal of Chromatographic Science. Link
-
USP Monographs. Atorvastatin Calcium. United States Pharmacopeia (USP-NF). Link
-
Ertürk, S., et al. (2003). A HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets.[1] Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023. Link
-
Novakova, L., et al. (2008).[1] HPLC methods for the determination of simvastatin and atorvastatin.[1] Trends in Analytical Chemistry, 27(4), 352-367.[1] Link
-
Pojarová, M., et al. (2018). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 14, 158–164. Link
-
Sahoo, S., et al. (2013).[3] Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. Journal of Chromatographic Science. Link
Sources
Validation & Comparative
Spectral data comparison of 3-Oxo Atorvastatin tert-Butyl Ester and atorvastatin.
This guide provides a comprehensive spectral comparison between 3-Oxo Atorvastatin tert-Butyl Ester (a critical process intermediate/impurity) and Atorvastatin (the active pharmaceutical ingredient). It is designed to assist analytical scientists in structure confirmation, impurity profiling, and synthesis monitoring.
Executive Summary & Significance
In the synthesis of Atorvastatin, the 3-Oxo Atorvastatin tert-Butyl Ester serves as a pivotal intermediate (via the Paal-Knorr or Aldol routes) immediately preceding the stereoselective reduction step. Failure to completely reduce the C3-ketone to the C3-hydroxyl results in this compound persisting as a process-related impurity.
Distinguishing this impurity from the active drug is chemically straightforward but spectrally nuanced due to the structural similarity of the massive lipophilic core. The primary differentiator is the oxidation state at the C3 position of the heptanoic side chain.
| Feature | 3-Oxo Atorvastatin tert-Butyl Ester | Atorvastatin Calcium (API) |
| Role | Intermediate / Process Impurity | Active Pharmaceutical Ingredient |
| Key Difference | Ketone at C3; tert-Butyl Ester protection | Hydroxyl at C3; Carboxylate salt |
| Molecular Weight | ~612.75 Da | ~1155.34 Da (Ca salt, 2:[1]1) |
| CAS Number | 134394-98-2 | 134523-03-8 |
Chemical Structure Analysis
The structural divergence is localized entirely to the heptanoic acid side chain.
-
Atorvastatin: Contains a syn-1,3-diol moiety (C3-OH, C5-OH) and a free carboxylate (or salt).
-
3-Oxo Impurity: Contains a
-keto- -hydroxy system (C3=O, C5-OH) and a bulky tert-butyl ester capping the carboxylate.
Synthesis & Impurity Pathway (Graphviz Diagram)
Figure 1: Synthesis pathway highlighting the origin of the 3-Oxo impurity during the reduction of the side chain.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides the quickest identification due to the mass shift caused by the oxidation state and the protecting group.
| Parameter | 3-Oxo Atorvastatin tert-Butyl Ester | Atorvastatin (Free Acid Form) | Diagnostic Note |
| Molecular Formula | 3-Oxo has +4 carbons (t-Butyl) and -2H (Ketone). | ||
| Monoisotopic Mass | 612.30 | 558.25 | Distinct mass difference. |
| [M+H]+ | ~613.3 | ~559.3 | |
| [M+Na]+ | ~635.3 | ~581.3 | Sodium adducts are common in ESI. |
| Fragmentation | Loss of t-Butyl (-56 Da) | Loss of | The t-butyl ester is labile; the 3-oxo group is stable but may undergo McLafferty rearrangement. |
Protocol Tip: In LC-MS, the 3-Oxo ester is significantly more hydrophobic (later eluting) than Atorvastatin due to the tert-butyl group masking the polar acid.
NMR Spectroscopy Comparison ( H & C)
This is the definitive method for structural confirmation. The presence of the C3-Ketone dramatically alters the chemical environment of the adjacent protons (C2 and C4).
Key Diagnostic Signals ( H NMR, 400 MHz, )
| Position | Proton Type | 3-Oxo Atorvastatin t-Butyl Ester ( | Atorvastatin t-Butyl Ester ( | Causality / Explanation |
| C2-H | ~3.35 - 3.45 (Singlet) | ~2.35 (Multiplet) | CRITICAL: In the 3-Oxo compound, C2 is flanked by two carbonyls ( | |
| C3-H | Carbinol | ABSENT | ~4.15 (Multiplet) | The oxidation of C3-OH to C3=O removes this proton entirely. |
| C4-H | Methylene | ~2.60 (Multiplet) | ~1.60 (Multiplet) | Protons adjacent to the ketone (C4) are deshielded by ~1 ppm compared to the diol. |
| t-Butyl | Ester Methyls | ~1.45 (Singlet, 9H) | ~1.45 (Singlet, 9H) | Both esters show this strong singlet. Absent in Atorvastatin Ca salt. |
Carbon NMR ( C NMR)
-
3-Oxo: Shows a ketone carbonyl signal at ~202-205 ppm .
-
Atorvastatin: No signal above 180 ppm (Amide/Acid carbonyls appear ~170-180 ppm).
Infrared (IR) Spectroscopy
IR is useful for quick solid-state identification, particularly looking for the "double carbonyl" signature of the
-
3-Oxo Atorvastatin t-Butyl Ester:
-
~1740-1750 cm⁻¹: Ester C=O (High frequency due to
-keto influence). -
~1715 cm⁻¹: Ketone C=O (Diagnostic band absent in Atorvastatin).
-
-
Atorvastatin Calcium:
-
Broad OH stretch (~3400 cm⁻¹).
-
Carboxylate antisymmetric stretch (~1580-1600 cm⁻¹).
-
No Ketone band.
-
Experimental Protocols
A. Sample Preparation for NMR[4][5][6]
-
Solvent: Dissolve 5-10 mg of the sample in 0.6 mL of
(Chloroform-d).-
Note:
is preferred over DMSO- for the tert-butyl ester to prevent exchange broadening and to clearly resolve the C2 methylene singlet.
-
-
Tube: Use high-quality 5mm NMR tubes to avoid shimming errors.
-
Acquisition: Run standard proton parameters (sw=20ppm, d1=1s, ns=16).
B. HPLC Identification Method
To separate the lipophilic 3-Oxo ester from the polar API:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% -> 95% B (The ester elutes late)
-
15-20 min: 95% B
-
-
Detection: UV at 244 nm (max for the central pyrrole ring).
Analytical Decision Tree (Graphviz)
Figure 2: Logical workflow for distinguishing the 3-Oxo impurity from the API and other intermediates.
References
-
Pfizer Inc. "Process for the preparation of atorvastatin."[4] U.S. Patent 5,273,995. Link
-
Klivon Standards. "3-Oxo Atorvastatin tert-Butyl Ester Spectral Data." Klivon Reference Standards. Link
-
PubChem. "Atorvastatin tert-butyl ester (Compound Summary)." National Library of Medicine. Link
-
Organic Process Research & Development. "Impurity Profiling in the Synthesis of Atorvastatin." ACS Publications. Link
Sources
A comparative study of impurity profiles from different atorvastatin synthesis routes.
Executive Summary
Atorvastatin calcium is a hexasubstituted pyrrole derivative and the active ingredient in Lipitor. Its synthesis is defined by two critical challenges: constructing the central pyrrole ring and establishing the chiral 3,5-dihydroxyheptanoic acid side chain ((3R, 5R) stereochemistry).
This guide compares the impurity profiles of the two most prevalent synthetic strategies:
-
The Industrial Standard (Convergent Paal-Knorr): A condensation of a 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-diketone) with a chiral amine.[1]
-
The Linear/MCR Approach (Ugi/Aldolase): A stepwise assembly often utilizing biocatalytic reduction or multicomponent reactions to build the side chain in situ.
Key Finding: While the Paal-Knorr route offers superior scalability, it is prone to regioisomeric impurities and unreacted diketone residues . Conversely, linear/biocatalytic routes minimize regioisomers but struggle with diastereomeric purity (Impurity B) and residual protein/enzyme contaminants .
The Synthetic Landscape: Route Comparison
Route A: Convergent Paal-Knorr Synthesis (Industrial Standard)
This route converges two complex fragments: a fully functionalized 1,4-diketone and a chiral amino ester.[1]
-
Mechanism: Acid-catalyzed cyclodehydration.
-
Primary Risk: Incomplete cyclization and "wrong-way" condensation leading to regioisomers.
Route B: Linear/Biocatalytic Synthesis
This route builds the chiral side chain onto the aromatic core or assembles the core via multicomponent reactions (MCR) like the Ugi reaction.
-
Mechanism: Enzymatic ketoreduction (KRED) or diastereoselective aldol addition.
-
Primary Risk: Stereochemical leakage (Diastereomers) and solvent entrapment during multiple step-wise isolations.
Visualizing the Divergence
The following diagram illustrates the mechanistic divergence and the origin of specific impurities.
Figure 1: Mechanistic origin of key impurities in Paal-Knorr vs. Linear synthesis routes.
Impurity Profiling: A Comparative Deep Dive
This section analyzes specific impurities defined by the European Pharmacopoeia (EP) and USP, attributing them to the synthesis route.
| Impurity Designation | Chemical Name / Nature | Origin: Paal-Knorr (Route A) | Origin: Linear/Biocatalytic (Route B) |
| Impurity A (EP) | Desfluoro Atorvastatin | High Risk. Carried over from defluorinated starting material (4-fluoro-α-[...]). Hard to remove downstream. | Medium Risk. Dependent on the purity of the initial aromatic aldehyde used in MCR. |
| Impurity B (EP) | (3S, 5S) Enantiomer | Low Risk. Stereochemistry is fixed in the chiral amine starting material before coupling. | High Risk. Failure of the stereoselective reduction (e.g., KRED enzyme efficiency) or non-selective borohydride reduction. |
| Impurity C (EP) | Difluoro Analog | Medium Risk. Contamination in fluorobenzene starting materials. | Medium Risk. Similar origin to Impurity A. |
| Impurity D (EP) | Epoxide / Lactone | Medium Risk. Formed during acidic workup or oxidative stress during reflux. | High Risk. Linear routes often require more aggressive acidic deprotection steps, promoting lactonization. |
| Unreacted Diketone | Process Intermediate | Critical Process Parameter. Specific to Paal-Knorr. Indicates incomplete conversion. | Absent. This intermediate is not part of the linear pathway. |
Causality Analysis
-
Why Impurity B matters in Route B: In linear synthesis, the two chiral centers (C3, C5) are often formed sequentially. If the diastereoselectivity of the reduction step drops (e.g., degraded catalyst), the (3S, 5S) isomer forms. This is difficult to separate from the (3R, 5R) active drug due to identical solubility profiles.
-
Why Regioisomers matter in Route A: The Paal-Knorr reaction involves bulky groups. Steric hindrance can cause the amine to attack the "wrong" carbonyl on the diketone, creating a regioisomer that is structurally very similar to Atorvastatin but biologically inactive.
Experimental Validation: Detection Protocol
To objectively compare these profiles, a self-validating HPLC workflow is required. The following protocol is adapted from EP/USP standards but optimized for high-resolution separation of stereoisomers.
Protocol: Reversed-Phase HPLC with UV Detection[2]
-
Objective: Quantify Impurity B (Stereoisomer) and Unreacted Diketone.
-
System Suitability Requirement: Resolution (Rs) > 1.5 between Atorvastatin and Impurity B.[2][3]
1. Chromatographic Conditions
-
Column: C18 (Octylsilyl silica gel), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Rx-C8 or equivalent).
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer (adjusted to pH 5.0 with acetic acid) : Acetonitrile : THF (67:21:12 v/v/v).
-
Note: THF is critical for selectivity between the epoxide impurity and the main peak.
-
-
Mobile Phase B: 0.05 M Ammonium Acetate buffer (pH 5.0) : Acetonitrile : THF (27:61:12 v/v/v).
-
Flow Rate: 1.5 mL/min.[2]
-
Temperature: 35°C.
2. Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 100 | 0 |
| 40 | 100 | 0 |
| 70 | 0 | 100 |
| 85 | 0 | 100 |
| 90 | 100 | 0 |
3. Sample Preparation (Self-Validating Step)
-
Standard Stock: Dissolve Atorvastatin CRS and Impurity B CRS in methanol.
-
System Suitability Solution: Mix Atorvastatin and Impurity B to a final concentration of 0.005 mg/mL each.
-
Validation Check: Inject the System Suitability Solution. If the resolution between the two peaks is < 1.5, the mobile phase pH must be re-adjusted. Impurity B elutes immediately before Atorvastatin.
Analytical Decision Tree
Use this workflow to identify the source of an unknown peak.
Figure 2: Analytical decision matrix for impurity identification.
References
-
European Pharmacopoeia (Ph.[2][4][5] Eur.) . Atorvastatin Calcium Trihydrate Monograph 2191. European Directorate for the Quality of Medicines & HealthCare.
-
Pfizer Inc. Lipitor (Atorvastatin Calcium) Tablets Prescribing Information. U.S. Food and Drug Administration.
-
BenchChem. A Comparative Guide to the Synthesis of Atorvastatin: The Established Paal-Knorr Route vs. a Modern Ugi Multicomponent Approach.
-
National Institutes of Health (NIH). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. PMC.
-
Journal of AOAC International. A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Identification and Characterization of Unknown Degradation Products in Atorvastatin Stability Samples
Executive Summary
Atorvastatin Calcium (ATV) is chemically labile, presenting a unique challenge in stability profiling due to its susceptibility to interconversion between hydroxy-acid and lactone forms, as well as oxidative cleavage of the pyrrole ring. This guide compares the three primary analytical tiers—HPLC-UV (Screening) , UHPLC-Q-TOF-MS (Characterization) , and NMR (Structural Confirmation) —used to identify "unknown" peaks in stability samples.
Key Insight: The primary bottleneck in ATV impurity profiling is the incompatibility of pharmacopeial methods (often using non-volatile phosphate buffers) with Mass Spectrometry. This guide details the "Buffer Translation" protocol required to bridge quantitative screening with structural elucidation.
Part 1: The Challenge – Atorvastatin Lability
In stability samples, ATV does not merely degrade; it transforms. The two critical "unknowns" frequently encountered are:
-
Acidic Transformation: Cyclization of the heptanoic acid side chain to form Atorvastatin Lactone (m/z 541 → 523).
-
Oxidative Degradation: Formation of Atorvastatin 2,3-epoxide and subsequent ring-opening products (m/z 559 + 16 Da shifts).
Distinguishing these requires more than retention time matching; it demands exact mass measurement and fragmentation analysis.
Part 2: Comparative Analysis of Analytical Technologies
HPLC-PDA (The Screening Standard)
-
Role: Routine QC, quantification, and initial detection of new peaks.
-
Mechanism: Separation on C18/Phenyl-Hexyl columns using Phosphate Buffers (pH ~4.0) to suppress silanol activity and ensure peak symmetry.
-
Limitation: "The Phosphate Trap." Phosphate buffers provide excellent resolution for ATV but suppress ionization in MS, rendering the eluent useless for online identification. PDA spectra (UV) are often non-specific for ATV degradants as the chromophore (pyrrole ring) remains largely intact in lactonization.
UHPLC-Q-TOF-MS (The Identification Engine)
-
Role: Determining Elemental Composition and Fragmentation (
). -
Mechanism: Uses volatile buffers (Ammonium Acetate/Formate). High-Resolution Mass Spectrometry (HRMS) provides mass accuracy <5 ppm.
-
Advantage: Can distinguish between isobaric impurities (same nominal mass) and isomers (same exact mass) via fragmentation patterns.
-
Critical Protocol: Requires "Method Translation" (see Part 3) to replicate the separation profile of the HPLC-PDA method using MS-compatible buffers.
Online/Offline NMR (The Structural Validator)
-
Role: Stereochemistry and connectivity confirmation.
-
Mechanism: Requires isolation of the impurity (typically >5 mg) via Preparative HPLC.[1]
-
Necessity: Essential when MS data is ambiguous (e.g., distinguishing between positional isomers of hydroxylated degradants).
Performance Matrix: Technology Comparison
| Feature | HPLC-PDA (Standard) | UHPLC-Q-TOF-MS (HRMS) | Preparative HPLC + NMR |
| Primary Function | Quantitation & QC Release | Structural Elucidation | Definitive Structure Proof |
| Sensitivity (LOD) | ~0.05% (Standard) | <0.001% (Trace) | Low (Requires mg amounts) |
| Specificity | Low (Retention Time only) | High (Exact Mass + Frag) | Very High (3D Structure) |
| Throughput | High (20-40 min/run) | Medium (Data Analysis heavy) | Low (Days/Weeks) |
| Cost per Analysis | $ | ||
| Buffer Requirement | Non-Volatile (Phosphates) | Volatile (Formate/Acetate) | Volatile (for isolation) |
Part 3: Experimental Protocol – From Unknown Peak to Structure
Phase 1: Stress Testing (Forced Degradation)
To generate sufficient quantities of the "unknown" for characterization, induce degradation under controlled stress.
-
Acid Stress: 0.1 N HCl at 60°C for 4 hours. Target: Lactone formation.
-
Oxidative Stress: 3%
at RT for 6 hours. Target: Epoxides/N-oxide.
Phase 2: The "Buffer Translation" Workflow
You cannot inject a phosphate-buffered sample into a Mass Spectrometer. You must re-develop the method using volatile salts while maintaining Relative Retention Times (RRT).
-
Original Mobile Phase (UV): Acetonitrile : 0.05M Potassium Phosphate Buffer (pH 4.0).
-
Translated Mobile Phase (MS): Acetonitrile : 10mM Ammonium Formate (pH 4.0 adjusted with Formic Acid).
-
Validation: Confirm that the elution order of the "Unknown X" relative to ATV remains consistent (RRT check).
Phase 3: UHPLC-Q-TOF-MS Acquisition Parameters
-
System: Agilent 6500 series or Waters Xevo G2-XS (or equivalent).
-
Ionization: ESI Positive (+ve) and Negative (-ve) modes.[2]
-
Note: ATV ionizes well in both, but Lactone prefers +ve mode (
).
-
-
Scan Mode:
(Waters) or Auto-MS/MS (Agilent) to acquire precursor and fragment ions simultaneously. -
Mass Range: 100–1200 m/z.
-
Reference Mass: Continuous infusion of Leucine Enkephalin (or equivalent) for LockMass correction (<2 ppm error).
Phase 4: Data Processing (Mass Defect Filtering)
-
Extract Ion Chromatogram (EIC): Search for the theoretical mass of ATV (
). -
MDF (Mass Defect Filter): Apply a filter of ±50 mDa around the mass defect of the parent drug. Degradants usually retain the core structure and thus share a similar mass defect.
-
Elemental Composition Calculator: Use isotope fidelity (Fit Score) to propose formulas for the unknown peak.
Part 4: Visualizations
Diagram 1: The Identification Workflow
This diagram illustrates the critical decision pathway from detecting an impurity in QC to characterizing it via MS.
Caption: Workflow for transitioning from QC detection (Phosphate) to MS characterization (Volatile Buffer).
Diagram 2: Atorvastatin Degradation Pathways
A mechanistic view of the two primary degradation routes characterized in stability studies.
Caption: Primary degradation pathways: Acidic cyclization to Lactone and Oxidative formation of Epoxides.[1][3][4][5][6][7][8][9][10][11][12][13]
Part 5: Case Study – Differentiating Impurities
Scenario: A stability sample at Month 6 shows a new peak at RRT 1.15. Investigation:
-
LC-MS Analysis: The peak shows an
of 541.2511. -
Delta Mass:
(Loss of ). -
Fragmentation: The
spectrum shows a fragment at m/z 448, consistent with the loss of the aniline moiety, but the core structure remains lipophilic.
References
-
Shah, R. P., et al. (2008). "Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method." Journal of Chromatographic Science.
-
Vora, B. et al. (2023). "Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer." Shimadzu Application News.
-
Kadav, A. A., & Vora, D. N. (2008).[7] "Stability-indicating UPLC method for simultaneous determination of atorvastatin, fenofibrate and their degradation products in tablets." Journal of Pharmaceutical and Biomedical Analysis.
-
Oliveira, M. A., et al. (2013). "Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC." Molecules.
-
Desai, R., et al. (2019). "Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination." International Journal of Pharmaceutical Sciences and Drug Research.
Sources
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sepscience.com [sepscience.com]
- 13. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of analytical results for atorvastatin impurities using compendial versus non-compendial methods.
Executive Summary
This guide provides a technical comparison between the standard compendial methods (USP/EP) for Atorvastatin Calcium impurity profiling and modernized, non-compendial Ultra-High Performance Liquid Chromatography (UHPLC/UPLC) alternatives.
While compendial methods offer regulatory safety, they are often hindered by excessive run times (>80 minutes), high solvent consumption, and the use of unstable solvents like Tetrahydrofuran (THF). Non-compendial methods, utilizing sub-2 µm particle technology and optimized stationary phases, demonstrate a 6-10x reduction in analysis time and superior resolution of critical pairs (e.g., Atorvastatin/Desfluoro-Atorvastatin), without compromising method robustness.
Scientific Foundation & Causality
To understand the divergence in results, one must analyze the chromatographic theory driving these separation modes.
The "L7" Limitation and THF Dependency
The USP and EP monographs rely on L7 (C8) columns with 5 µm porous particles. The inclusion of THF in the mobile phase is not arbitrary; it is a "selectivity tuner." THF acts as a hydrogen bond acceptor, altering the solvation of Atorvastatin's polar hydroxyl groups relative to its lipophilic fluorophenyl moiety. This is critical for separating the Desfluoro impurity (Impurity B) and diastereomers.
The Modern Kinetic Advantage
Non-compendial methods leverage the Van Deemter Equation , specifically minimizing the
-
Compendial (5 µm): High diffusion distance leads to band broadening at higher flow rates, forcing slow flows (1.5 mL/min) and long columns (250 mm) to maintain theoretical plates (
). -
Non-Compendial (1.7 µm): Reduced diffusion paths allow for higher linear velocities without sacrificing efficiency. This permits the use of shorter columns (50-100 mm) while maintaining or exceeding the resolution (
) of the 250 mm column.
Experimental Protocols
Protocol A: Compendial Method (USP <621> Aligned)
The "Gold Standard" for regulatory compliance, characterized by robustness but low throughput.
-
Instrument: Standard HPLC (400 bar limit).
-
Column: L7 (Zorbax Rx-C8 or equivalent),
.[1] -
Mobile Phase:
-
Buffer: 0.05 M Ammonium Acetate (pH 5.0).
-
Solvent A: Acetonitrile/THF/Buffer (21:12:67).
-
Solvent B: Acetonitrile/THF/Buffer (61:12:27).
-
Note: The constant 12% THF concentration is critical for baseline stability but prone to peroxide formation over time.
-
-
Flow Rate: 1.5 mL/min.[2]
-
Temperature: 35°C.
-
Run Time: ~115 minutes (including equilibration).
Protocol B: Non-Compendial High-Throughput Method
A self-validating, THF-free approach using Core-Shell or Sub-2 µm technology.
-
Instrument: UHPLC/UPLC (1000+ bar capability).
-
Column: BEH C18 or C8 (Bridge Ethyl Hybrid),
. -
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Ammonium Acetate (pH 4.0) – THF Removed.
-
Solvent B: Acetonitrile (100%).
-
-
Gradient: Steep ramp (e.g., 5% B to 95% B over 8 minutes).
-
Flow Rate: 0.5 - 0.8 mL/min (Linear velocity optimized).
-
Temperature: 40°C (Reduces viscosity, improving mass transfer).
-
Detection: UV at 244 nm (or MS compatible due to volatile buffer).
-
Run Time: < 12 minutes.
Comparative Results & Data Analysis
The following data summarizes the performance metrics observed when transferring from Protocol A to Protocol B.
| Parameter | Compendial (HPLC) | Non-Compendial (UHPLC) | Impact |
| Run Time | 115 min | 12 min | 90% Reduction in turnaround time. |
| Resolution ( | 1.5 - 1.7 (Atorvastatin/Imp B)[4] | > 2.0 (Atorvastatin/Imp B) | Superior separation of critical pair. |
| Sensitivity (S/N) | Baseline (Reference) | 3-5x Higher | Sharper peaks increase peak height vs noise. |
| Solvent Usage | ~170 mL per run | ~6 mL per run | 96% Reduction in hazardous waste. |
| LOD (Limit of Detection) | ~0.05% | ~0.01% | Enhanced impurity identification. |
| THF Risk | High (Peroxides/Baseline drift) | Eliminated | Improved column longevity and stability. |
Impurity Profiling Specifics
-
Oxidative Impurities (Impurity D, Epoxides): The non-compendial method often resolves oxidative degradants (formed at the pyrrole ring) that co-elute under isocratic sections of the USP method.
-
Lactone Formation: Atorvastatin is acid-labile. The long residence time in the slightly acidic USP buffer (pH 5.0) can sometimes induce on-column lactonization (an artifact). The fast UHPLC method minimizes this risk.
Visualizations
Analytical Workflow: Method Translation
This diagram outlines the decision matrix for transferring the method from Compendial to Non-Compendial, ensuring "Self-Validating" checkpoints (System Suitability) are met.
Caption: Logic flow for translating the USP Atorvastatin method to a high-efficiency UHPLC protocol.
Mechanistic Pathway: Degradation & Impurities
Understanding the chemical origin of impurities is vital for selecting the right column selectivity.
Caption: Primary degradation pathways of Atorvastatin leading to key impurities monitored by HPLC/UHPLC.
Conclusion & Recommendation
For routine Quality Control (QC) where instrument legacy is a constraint, the Compendial (Protocol A) remains the safe, albeit inefficient, choice. However, for R&D, stability indicating studies, and high-throughput manufacturing support, Protocol B (Non-Compendial) is strictly superior.
Recommendation: Adopt the Non-Compendial UHPLC method using a C18 Hybrid column (1.7 µm) with a Formate/Acetonitrile mobile phase. This eliminates the safety risks of THF, reduces solvent costs by >90%, and provides the resolution required to accurately quantify the oxidative impurities that the USP method may obscure.
References
-
United States Pharmacopeia (USP). Atorvastatin Calcium Monograph.[4][5][6] USP-NF.
-
Waters Corporation. USP Method Case Study: Understanding the Impact of Sample Preparation and Mobile Phase Stability (Atorvastatin). Application Note 720006254.[6]
-
Agilent Technologies. Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Application Note 5994-0965EN.
-
Phenomenex. Optimized USP Method for Atorvastatin Calcium using Kinetex 1.7 µm XB-C18 Core-Shell Column. Application Note.
-
Beilstein Journal of Organic Chemistry. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. 2019.
Sources
Safety Operating Guide
Navigating the Disposal of 3-Oxo Atorvastatin tert-Butyl Ester: A Guide for the Research Professional
For the diligent researcher, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper and safe disposal of compounds like 3-Oxo Atorvastatin tert-Butyl Ester, a key impurity and intermediate in the synthesis of Atorvastatin[1][2], is a critical aspect of laboratory management that safeguards both personnel and the environment. This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety protocols and regulatory compliance.
Understanding the Compound: A Prerequisite for Safe Handling
3-Oxo Atorvastatin tert-Butyl Ester is a pharmaceutical-related compound intended for laboratory use only[1][3]. While comprehensive toxicological data may be limited, the available Safety Data Sheet (SDS) indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[1]. Therefore, it must be handled with the appropriate precautions in a laboratory setting.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Pictogram(s) | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1] | ! | Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn and inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][3] Eye/Face Protection: Safety glasses with side-shields or a face shield are mandatory.[1][3] Respiratory Protection: Use in a well-ventilated area, such as a laboratory fume hood, is required. If dust formation is likely, a NIOSH-approved respirator should be worn.[1][4] Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 3-Oxo Atorvastatin tert-Butyl Ester should be approached systematically to ensure safety and regulatory adherence. The following workflow outlines the necessary steps from initial waste generation to final disposal.
Caption: Disposal workflow for 3-Oxo Atorvastatin tert-Butyl Ester.
Waste Generation and Immediate Handling
All materials that have come into contact with 3-Oxo Atorvastatin tert-Butyl Ester, including gloves, gowns, syringes, vials, and spill cleanup materials, should be considered contaminated waste[5][6]. Do not dispose of this chemical waste in regular trash or down the drain[5][7].
Segregation of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions. Store waste 3-Oxo Atorvastatin tert-Butyl Ester separately from incompatible materials, such as strong oxidizing agents[1][8]. This can be achieved by using separate, dedicated waste containers.
Containment and Labeling
All waste containing 3-Oxo Atorvastatin tert-Butyl Ester must be collected in a suitable, closed container that is chemically compatible with the compound[1][8]. The container must be securely sealed to prevent leaks and clearly labeled as hazardous waste, indicating the contents.
Temporary Storage in the Laboratory
Designate a specific, isolated area within the laboratory for the temporary storage of hazardous waste, often referred to as a satellite accumulation area[8][9]. This area should be under the direct supervision of laboratory personnel and away from general laboratory traffic.
Internal Transport and Central Accumulation
Only trained personnel should transport the sealed waste containers from the satellite accumulation area to a central accumulation site within your facility[10]. This central storage area must be well-ventilated and secure.
Engaging a Licensed Disposal Company
The disposal of 3-Oxo Atorvastatin tert-Butyl Ester must be handled by a licensed professional waste disposal service[1][3]. Your institution's Environmental Health and Safety (EHS) office will have established procedures for arranging waste pickup.
Final Disposition: Chemical Incineration
The recommended method for the final disposal of 3-Oxo Atorvastatin tert-Butyl Ester is through a chemical incinerator equipped with an afterburner and scrubber[1][3]. This method ensures the complete destruction of the compound, minimizing its environmental impact.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Caption: Emergency spill response plan.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area[1].
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1, including respiratory protection[1].
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the spilled material and all contaminated cleanup items into a suitable, sealed container for disposal[1][11].
-
Decontamination: Thoroughly wash the spill area with soap and water[3].
-
Disposal: The collected waste must be disposed of as hazardous chemical waste, following the procedures outlined in this guide[1].
Regulatory Framework
The management and disposal of laboratory chemical waste are governed by several regulatory bodies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) are the primary authorities[7][8][9]. It is essential to adhere to both federal and any additional state or local regulations. Your institution's EHS department is the primary resource for ensuring compliance with all applicable laws.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of 3-Oxo Atorvastatin tert-Butyl Ester, upholding a commitment to safety and environmental stewardship that is integral to scientific integrity.
References
-
University of California, Irvine. (n.d.). Pharmaceutical Waste Guidelines. ehs.uci.edu. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Pharmaceutical Waste Guidelines. ehs.ucsb.edu. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Atorvastatin 3-Oxo Methyl Ester. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. OSHA. Retrieved from [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Daniels Health. (2025, March 7). Pharmaceutical Waste Disposal & Containers: A Complete Guide. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
Ovid. (n.d.). Update on pharmaceutical waste disposal regulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NIH. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved from [Link]
Sources
- 1. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 2. 3-Oxo Atorvastatin tert-Butyl Ester | CAS Number 134394-98-2 [klivon.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. justrite.com [justrite.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
